(S)-Glycidyl 3-nitrobenzenesulfonate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
[(2S)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-2-1-3-9(4-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHIHVZYAAMDPM-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)COS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151046 | |
| Record name | Glycidyl 3-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115314-14-2 | |
| Record name | Benzenesulfonic acid, 3-nitro-, (2S)-2-oxiranylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115314-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycidyl 3-nitrobenzenesulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115314142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycidyl 3-nitrobenzenesulfonate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Glycidyl 3-Nitrobenzenesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | ((2S)-Oxiran-2-yl)methyl 3-nitrobenzenesulfonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH53HZU4D9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Glycidyl Nosylate
(S)-glycidyl nosylate , with the CAS number 115314-14-2, is a chiral organic compound extensively utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1][2] Its structure incorporates a reactive epoxide ring and a good leaving group, the nosylate (3-nitrobenzenesulfonate), making it a versatile building block in asymmetric synthesis.[1][3] This guide provides a comprehensive overview of its physical properties, experimental protocols for its synthesis and characterization, and its role in drug development, tailored for researchers and professionals in the chemical and pharmaceutical sciences.
Physical and Chemical Properties
(S)-glycidyl nosylate is typically an off-white to yellow-brown crystalline solid or powder at room temperature.[3][4] It is known to be sensitive to moisture and should be stored under an inert atmosphere, such as nitrogen, at temperatures between 2°C and 8°C.[5] The stability of the compound is maintained under these recommended storage conditions.[3]
A summary of its key physical properties is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₉H₉NO₆S | [6] |
| Molecular Weight | 259.24 g/mol | [4] |
| Melting Point | 61-66 °C | [7][8] |
| Boiling Point | 432.2 °C at 760 mmHg (Predicted) | [5][7][9] |
| Density | ~1.59 g/cm³ (Estimate) | [7][9] |
| Optical Rotation | [α]D²⁰ = +21.5° (c=2, CHCl₃) | [4][5] |
| Appearance | Off-white to yellow-brown needles or powder | [3][4][7] |
| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | [3][4][5][7] |
| Storage Temperature | 2-8°C, under inert atmosphere | [5] |
| Flash Point | 215.2 °C | [7] |
| Refractive Index | ~1.527 (Estimate) | [5][7] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of (S)-glycidyl nosylate are crucial for its effective application in research and development.
Synthesis of (S)-Glycidyl Nosylate
A general and efficient method for the synthesis of (S)-glycidyl nosylate involves the reaction of (R)-(+)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base.[4][5]
Method 1: Laboratory Scale Synthesis
-
Reactants:
-
(R)-(+)-glycidol (5.5 g, 74 mmol)
-
3-nitrobenzenesulfonyl chloride (12.6 g, 57 mmol)
-
Triethylamine (TEA) (10.3 mL, 74 mmol)
-
Anhydrous solvent (e.g., methylene chloride)
-
-
Procedure:
-
A solution of (R)-(+)-glycidol and triethylamine in an anhydrous solvent is prepared in a reaction vessel and cooled to -20°C.[4][5]
-
3-nitrobenzenesulfonyl chloride is added slowly to the cooled solution.[4][5]
-
The reaction mixture is stirred continuously at -20°C for approximately 96 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).[1][4][5]
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts.[4][5]
-
The filtrate is washed sequentially with a 10% (w/w) aqueous solution of tartaric acid, saturated saline, and deionized water.[4][5]
-
The organic phase is then dried over an anhydrous drying agent (e.g., Na₂SO₄) and concentrated under reduced pressure to yield the final product, (S)-(+)-glycidyl nosylate.[1][4][5] This procedure has been reported to achieve a yield of up to 97%.[4][5]
-
Characterization
The structure and purity of the synthesized (S)-glycidyl nosylate are typically confirmed using spectroscopic methods.
-
¹H NMR Spectroscopy: The structure of the product can be confirmed by proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.[4][5] In a CDCl₃ solvent, the characteristic chemical shifts (δ) are observed at approximately:
Applications in Drug Development
(S)-glycidyl nosylate is a critical chiral intermediate, primarily recognized for its role in the synthesis of Landiolol.[1][10] Landiolol is an ultra-short-acting, highly selective β1-adrenergic receptor blocker used for the emergency treatment of tachyarrhythmias, such as atrial fibrillation and sinus tachycardia, particularly during surgery.[1][2] The epoxide ring of (S)-glycidyl nosylate allows for stereospecific ring-opening reactions, which is essential for constructing the chiral side chain of Landiolol.[1]
Logical and Signaling Pathway Diagrams
To visualize the synthesis and the mechanism of action of the resulting drug, the following diagrams are provided.
Caption: Synthetic workflow for (S)-glycidyl nosylate.
Caption: Mechanism of action of Landiolol, a β1-blocker.
References
- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 5. (S)-(+)-Glycidyl nosylate CAS#: 115314-14-2 [m.chemicalbook.com]
- 6. fishersci.it [fishersci.it]
- 7. lookchem.com [lookchem.com]
- 8. anaxlab.com [anaxlab.com]
- 9. (S)-Glycidyl nosylate | CAS#:115314-14-2 | Chemsrc [chemsrc.com]
- 10. watson-int.com [watson-int.com]
A Technical Guide to the Spectroscopic Data of (S)-Glycidyl 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for (S)-Glycidyl 3-nitrobenzenesulfonate (also known as (S)-(+)-Glycidyl nosylate), a key chiral building block in organic synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, presenting available quantitative data, detailed experimental protocols for its synthesis, and a logical workflow diagram.
Spectroscopic Data
The following sections summarize the available spectroscopic data for this compound. For consistency, data is presented as obtained in deuterated chloroform (CDCl₃), a common solvent for this compound's analysis.[1][2]
Proton NMR spectroscopy confirms the structure of the molecule by identifying the chemical environment of each hydrogen atom. The spectrum was recorded in CDCl₃.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 8.78 | m | 1H | Aromatic CH |
| 8.52 | m | 1H | Aromatic CH |
| 8.25 | m | 1H | Aromatic CH |
| 7.80 | t | 1H | Aromatic CH |
| 4.49 | dd | 1H | -O-CH₂ -CH(O)CH₂ |
| 4.07 | dd | 1H | -O-CH₂ -CH(O)CH₂ |
| 3.22 | m | 1H | -OCH₂-CH (O)CH₂ |
| 2.84 | dd | 1H | -CH(O)CH₂ |
| 2.62 | dd | 1H | -CH(O)CH₂ |
| Table 1: ¹H NMR data for this compound in CDCl₃.[2] |
While ¹³C NMR spectra for this compound have been recorded, specific chemical shift data is not widely available in public-access literature.[1][3][4] The analysis is typically performed in CDCl₃.[1]
Detailed peak assignments from experimental IR spectra are not available in the public domain. However, based on the functional groups present in the molecule, the IR spectrum is expected to show characteristic absorption bands in the following regions:
| Functional Group | Expected Absorption Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Asymmetric/Symmetric SO₂ Stretch | 1370 - 1335 / 1180 - 1160 |
| Asymmetric/Symmetric NO₂ Stretch | 1550 - 1500 / 1360 - 1300 |
| C-O-C (ether/epoxide) Stretch | 1260 - 1000 |
| C-H (Aliphatic) Stretch | 3000 - 2850 |
| Table 2: Expected IR absorption regions for key functional groups in this compound. |
Experimental Protocols
This section details the synthetic procedure for preparing this compound and provides a general protocol for acquiring NMR data.
The compound is synthesized from 3-nitrobenzenesulfonyl chloride and (R)-(+)-glycidol.[2]
-
Materials:
-
3-nitrobenzenesulfonyl chloride (12.6 g, 57 mmol)
-
(R)-(+)-glycidol (5.5 g, 74 mmol)
-
Triethylamine (TEA) (10.3 mL, 74 mmol)
-
10% (w/w) aqueous tartaric acid
-
Saturated saline solution
-
Deionized water
-
-
Procedure:
-
A solution of (R)-(+)-glycidol and triethylamine is prepared and cooled to -20 °C.
-
3-nitrobenzenesulfonyl chloride is added slowly to the cold solution.
-
The reaction mixture is stirred continuously at -20 °C for 96 hours.
-
Upon completion, the reaction solution is filtered.
-
The filtrate is washed sequentially with 10% aqueous tartaric acid, saturated saline, and deionized water.
-
The final washed organic phase is concentrated to yield this compound.[2]
-
-
Sample Preparation: A sample of the compound is dissolved in deuterated chloroform (CDCl₃).
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used.
-
Acquisition: ¹H and ¹³C NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference.
Workflow and Pathway Visualization
The following diagram illustrates the synthetic workflow for this compound.
Caption: Synthetic workflow for this compound.
References
An In-depth Technical Guide to (S)-Glycidyl 3-nitrobenzenesulfonate
This technical guide provides a comprehensive overview of (S)-Glycidyl 3-nitrobenzenesulfonate, a key chiral building block in organic synthesis, particularly for pharmaceutical applications. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Chemical Identity and Structure
This compound, often abbreviated as (S)-glycidyl nosylate, is a sulfonate ester that incorporates both a reactive epoxide ring and a good leaving group (3-nitrobenzenesulfonate). This combination makes it a valuable electrophile for introducing the glycidyl moiety in a stereospecific manner.
-
IUPAC Name: [(2S)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate.[][2][3]
-
Synonyms: (S)-(+)-Glycidyl nosylate, 3-Nitrobenzenesulfonic Acid (S)-Glycidyl Ester, (S)-Oxiran-2-ylmethyl 3-nitrobenzenesulfonate.[3][4][5]
-
Canonical SMILES: C1C(O1)COS(=O)(=O)C2=CC=CC(=C2)--INVALID-LINK--[O-].[]
Chemical Structure:
References
- 2. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% | Fisher Scientific [fishersci.ca]
- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 5. This compound | 115314-14-2 | TCI AMERICA [tcichemicals.com]
- 6. scbt.com [scbt.com]
The Epoxide Ring: A Gateway to Chiral Pharmaceuticals in (S)-Glycidyl Nosylate Reactions
(S)-glycidyl nosylate , a potent chiral building block, plays a pivotal role in the asymmetric synthesis of a wide array of pharmaceuticals, most notably beta-blockers like (S)-bisoprolol and Landiolol.[1][2] Its synthetic utility is largely dictated by the unique reactivity of its strained three-membered epoxide ring. This in-depth technical guide explores the fundamental function of this epoxide moiety, detailing its reaction mechanisms, stereochemical implications, and practical applications in drug development, supported by quantitative data and experimental protocols.
The high ring strain of the epoxide in (S)-glycidyl nosylate makes it an excellent electrophile, susceptible to ring-opening by a diverse range of nucleophiles.[2] This reactivity is the cornerstone of its application in constructing complex chiral molecules. The reactions are predominantly governed by an SN2 mechanism , ensuring a predictable and stereospecific outcome, which is crucial for the synthesis of enantiopure drugs.
Regio- and Stereoselectivity: The Hallmarks of (S)-Glycidyl Nosylate Reactions
The nucleophilic attack on the epoxide ring of (S)-glycidyl nosylate is highly regioselective. Under basic or neutral conditions, nucleophiles preferentially attack the less sterically hindered primary carbon (C3), leading to a specific constitutional isomer. This predictable regioselectivity is a significant advantage in multi-step syntheses.
Furthermore, the SN2 nature of the ring-opening ensures a complete inversion of stereochemistry at the attacked carbon center. Starting with the (S)-enantiomer of glycidyl nosylate, this stereospecificity allows for the precise installation of a new stereocenter, a critical feature in the synthesis of chiral drugs where biological activity is often confined to a single enantiomer.
Reactions with Nucleophiles: A Versatile Synthetic Platform
The epoxide ring of (S)-glycidyl nosylate readily reacts with a variety of nucleophiles, including amines, phenols, and azides, to generate valuable chiral intermediates.
Reaction with Amines
The reaction with primary and secondary amines is a cornerstone for the synthesis of beta-amino alcohols, a key structural motif in many beta-blockers. The amine attacks the terminal carbon of the epoxide, leading to the formation of a chiral amino alcohol.
-
Experimental Protocol: Synthesis of a Propranolol Precursor A representative procedure involves the reaction of (S)-glycidyl nosylate with isopropylamine. In a typical setup, (S)-glycidyl nosylate is dissolved in a suitable solvent, such as isopropanol. Isopropylamine is then added, and the reaction mixture is heated to reflux. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure, and the resulting beta-amino alcohol is purified by column chromatography. Optimizing the molar ratio of the reactants is crucial to prevent the formation of by-products.
Reaction with Phenols
Phenolic compounds, acting as oxygen nucleophiles, react with (S)-glycidyl nosylate to form chiral glycidyl ethers. This reaction is fundamental in the synthesis of aryloxypropanolamine-based beta-blockers.
-
Experimental Protocol: Synthesis of a Bisoprolol Precursor In a typical procedure, a substituted phenol is treated with a base, such as sodium hydride, in an aprotic polar solvent like dimethylformamide (DMF) to generate the corresponding phenoxide. (S)-glycidyl nosylate is then added to the reaction mixture. The reaction proceeds at room temperature, and upon completion, the product is isolated by extraction and purified by chromatography.
Reaction with Azide
The azide ion is an effective nucleophile for opening the epoxide ring, leading to the formation of chiral azido alcohols. These intermediates are versatile precursors for the synthesis of amino alcohols and other nitrogen-containing compounds.
-
Experimental Protocol: Synthesis of a Chiral Azido Alcohol (S)-glycidyl nosylate is reacted with sodium azide in a suitable solvent system, such as a mixture of acetonitrile and water. The reaction is typically carried out at an elevated temperature to ensure a reasonable reaction rate. The resulting azido alcohol can be isolated by extraction and purified by column chromatography.
Quantitative Data on (S)-Glycidyl Nosylate Reactions
The efficiency of the epoxide ring-opening reactions is a critical factor in the overall yield of the final pharmaceutical product. The following table summarizes representative yields for the reaction of glycidyl derivatives with various nucleophiles.
| Nucleophile | Product Type | Yield (%) | Reference |
| Alkoxide then Piperidine | Disubstituted Propanolamine | 71 | |
| Isopropylamine | Beta-Amino Alcohol | >95 (typical) | [3] |
| Substituted Phenol | Aryloxypropanolamine | High (typical) | |
| Sodium Azide | Beta-Azido Alcohol | High (typical) |
Visualizing the Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key reaction mechanisms and workflows involving (S)-glycidyl nosylate.
Conclusion
The epoxide ring is the lynchpin of (S)-glycidyl nosylate's utility in the synthesis of chiral pharmaceuticals. Its inherent ring strain facilitates predictable and stereospecific SN2 ring-opening reactions with a wide range of nucleophiles. This reactivity, coupled with excellent regioselectivity, allows for the efficient and controlled introduction of key stereocenters, making (S)-glycidyl nosylate an indispensable tool for medicinal chemists and drug development professionals in the creation of enantiomerically pure drugs. The continued exploration of its reaction scope promises to further expand its application in the synthesis of novel and complex bioactive molecules.
References
The Nitrobenzenesulfonate Leaving Group: A Comprehensive Technical Guide for Synthetic Chemists
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of organic synthesis, the choice of a leaving group is a critical parameter that dictates the efficiency and feasibility of numerous transformations, particularly nucleophilic substitution reactions. Among the plethora of available leaving groups, sulfonate esters have emerged as a powerful and versatile class due to their high reactivity and the stability of the resulting sulfonate anion. This guide provides an in-depth exploration of the nitrobenzenesulfonate (nosylate) leaving group, a highly activated sulfonate ester that offers distinct advantages in modern synthetic chemistry. We will delve into its electronic properties, comparative reactivity, and applications in both aliphatic and aromatic systems, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.
The Power of Electron Withdrawal: Why Nosylates Excel as Leaving Groups
The efficacy of a leaving group is intrinsically linked to the stability of the anion formed upon its departure. In the case of sulfonate esters, the negative charge is delocalized across the three oxygen atoms of the sulfonyl group through resonance. The reactivity of different sulfonate leaving groups can be further modulated by the electronic nature of the substituent on the sulfur atom.
The nitrobenzenesulfonate group, commonly referred to as a nosylate group, features a nitro (-NO₂) group on the benzene ring, typically at the ortho or para position. The nitro group is a potent electron-withdrawing group, exerting its influence through both inductive and resonance effects. This strong electron withdrawal has two significant consequences:
-
Increased Acidity of the Conjugate Acid: The electron-withdrawing nitro group increases the acidity of nitrobenzenesulfonic acid. Consequently, its conjugate base, the nitrobenzenesulfonate anion, is a weaker base and therefore a more stable species.
-
Enhanced Stabilization of the Anion: The negative charge on the departing nosylate anion is further delocalized into the nitro- and benzene-ring system, significantly enhancing its stability.
This enhanced stability translates into a lower activation energy for nucleophilic substitution reactions, making the nosylate group an exceptionally good leaving group.
Quantitative Comparison of Sulfonate Leaving Groups
To quantify the superior leaving group ability of the nosylate group, we can compare the relative rates of bimolecular nucleophilic substitution (SN2) reactions for a series of alkyl sulfonates. The following table summarizes the relative rate constants for the reaction of a primary alkyl sulfonate with a common nucleophile.
| Leaving Group | Abbreviation | Substituent on Sulfonyl Group | Electronic Effect of Substituent | Relative Rate Constant (krel) |
| Methanesulfonate | MsO⁻ | Methyl (-CH₃) | Electron-donating | 1.00 |
| p-Toluenesulfonate | TsO⁻ | p-Tolyl (-C₆H₄-CH₃) | Weakly electron-donating | 0.70 |
| p-Bromobenzenesulfonate | BsO⁻ | p-Bromophenyl (-C₆H₄-Br) | Weakly electron-withdrawing | 2.62 |
| p-Nitrobenzenesulfonate | NsO⁻ | p-Nitrophenyl (-C₆H₄-NO₂) | Strongly electron-withdrawing | 13.0 |
| o-Nitrobenzenesulfonate | oNsO⁻ | o-Nitrophenyl (-C₆H₄-NO₂) | Strongly electron-withdrawing | (Significantly higher than p-nosylate) |
Data is normalized to the rate of reaction with methanesulfonate.
As the data clearly indicates, the presence of an electron-withdrawing group on the benzene ring accelerates the reaction. The strongly electron-withdrawing nitro group in the para-nosylate leads to a 13-fold rate enhancement compared to the mesylate. The ortho-nosylate is even more reactive due to the closer proximity of the nitro group to the sulfonate anchor, further enhancing its electron-withdrawing influence.
Applications in Synthesis
The high reactivity of the nitrobenzenesulfonate leaving group makes it particularly valuable in a variety of synthetic contexts.
Bimolecular Nucleophilic Substitution (SN2) Reactions
Nosylates are excellent substrates for SN2 reactions, enabling the formation of C-O, C-N, C-S, and C-C bonds under mild conditions. They are particularly useful when dealing with less reactive nucleophiles or sterically hindered substrates where other leaving groups might fail.
Caption: General workflow for an SN2 reaction utilizing a nosylate leaving group.
Nucleophilic Aromatic Substitution (SNAr) Reactions
In nucleophilic aromatic substitution (SNAr) reactions, the nitrobenzenesulfonate group can act as an excellent leaving group, particularly when the aromatic ring is activated by other electron-withdrawing groups. The inherent electron-withdrawing nature of the nosyl group itself contributes to the activation of the aromatic ring towards nucleophilic attack.
Caption: Mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Experimental Protocols
Protocol 1: Synthesis of p-Nitrobenzenesulfonyl Chloride
Objective: To prepare the precursor for the nosylate leaving group.
Materials:
-
p-Nitrochlorobenzene
-
Sodium sulfite (Na₂SO₃)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Ice
Procedure:
-
Synthesis of Sodium p-Nitrobenzenesulfonate:
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium sulfite in water.
-
Add p-nitrochlorobenzene to the solution.
-
Slowly add a solution of sodium hydroxide in water.
-
Heat the mixture to reflux and stir vigorously for 4-6 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is ~1.
-
The sodium p-nitrobenzenesulfonate will precipitate. Filter the solid, wash with cold water, and dry under vacuum.
-
-
Chlorination to p-Nitrobenzenesulfonyl Chloride:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the dried sodium p-nitrobenzenesulfonate.
-
Add thionyl chloride and a catalytic amount of DMF.
-
Heat the mixture to reflux and stir for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
After completion, carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice-water with vigorous stirring.
-
The p-nitrobenzenesulfonyl chloride will precipitate as a solid.
-
Filter the solid, wash thoroughly with cold water, and dry under vacuum over P₂O₅.
-
Protocol 2: General Procedure for the Nosylation of an Alcohol
Objective: To convert an alcohol into a more reactive alkyl nosylate.
Materials:
-
Alcohol
-
p-Nitrobenzenesulfonyl chloride
-
Pyridine or triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alcohol in anhydrous dichloromethane in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.2-1.5 equivalents) to the solution.
-
Slowly add p-nitrobenzenesulfonyl chloride (1.1-1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude alkyl nosylate, which can be purified by recrystallization or column chromatography.
Protocol 3: General Procedure for SN2 Reaction with an Alkyl Nosylate
Objective: To perform a nucleophilic substitution using an alkyl nosylate as the electrophile.
Materials:
-
Alkyl nosylate
-
Nucleophile (e.g., sodium azide, sodium cyanide, potassium thioacetate)
-
Anhydrous polar apathetic solvent (e.g., DMF, DMSO, or acetone)
-
Water
-
Ethyl acetate or diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the alkyl nosylate in the chosen anhydrous polar aprotic solvent in a flame-dried flask under an inert atmosphere.
-
Add the nucleophile (1.1-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature or heat as necessary. The reaction progress should be monitored by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate or diethyl ether.
-
Combine the organic extracts and wash with water and brine to remove the solvent and any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired substituted product.
Conclusion
The nitrobenzenesulfonate leaving group stands out as a highly effective tool in the arsenal of the synthetic organic chemist. Its exceptional reactivity, driven by the strong electron-withdrawing nature of the nitro group, facilitates a wide range of nucleophilic substitution reactions on both aliphatic and aromatic substrates. By understanding the principles governing its reactivity and utilizing the detailed protocols provided, researchers and drug development professionals can leverage the power of the nosylate group to construct complex molecular architectures with greater efficiency and under milder conditions. This guide serves as a comprehensive resource to aid in the strategic application of this powerful synthetic methodology.
The Synthetic Utility of (S)-Glycidyl 3-nitrobenzenesulfonate: A Technical Guide for Drug Development
(S)-Glycidyl 3-nitrobenzenesulfonate , often referred to as (S)-glycidyl nosylate, is a pivotal chiral building block in modern medicinal chemistry. Its dual reactivity, stemming from the strained epoxide ring and the excellent leaving group character of the 3-nitrobenzenesulfonate moiety, makes it a versatile synthon for the enantioselective synthesis of a wide array of pharmaceutical agents. This technical guide provides an in-depth review of its applications, focusing on the synthesis of key drug molecules, and offers detailed experimental protocols and mechanistic insights relevant to researchers, scientists, and drug development professionals.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as an electrophilic three-carbon chiral synthon. The epoxide ring is susceptible to nucleophilic attack, leading to regioselective ring-opening and the formation of chiral β-substituted amino alcohols, a common structural motif in many bioactive molecules. This reactivity has been successfully exploited in the synthesis of several marketed drugs.
Synthesis of β-Adrenergic Receptor Blockers
This compound is a key intermediate in the synthesis of several β-adrenergic receptor blockers (beta-blockers), a class of drugs used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.
Landiolol: A ultra-short-acting, highly selective β1-receptor antagonist, Landiolol is used for the rapid control of ventricular and supraventricular tachyarrhythmias. The synthesis of Landiolol often involves the reaction of a phenolic intermediate with (S)-glycidyl nosylate to introduce the chiral glyceryl ether side chain.[1][2][3]
Bisoprolol: A selective β1-receptor blocker used to treat high blood pressure and heart failure. The enantiomerically pure (S)-form of Bisoprolol is the active isomer. The synthesis can be achieved through the reaction of 4-(2-isopropoxyethoxymethyl)phenol with this compound.
Synthesis of HIV-1 Protease Inhibitors
Chiral epoxides are crucial building blocks in the synthesis of various HIV-1 protease inhibitors. The hydroxyethylamine isostere, a key pharmacophore in many of these drugs, can be constructed using chiral epoxides as starting materials. While specific examples detailing the use of this compound are not extensively documented in publicly available literature, the general synthetic strategies for HIV-1 protease inhibitors frequently employ similar chiral epoxides, such as (S)-glycidyl tosylate or (S)-epichlorohydrin, to introduce the necessary stereochemistry. The reaction typically involves the ring-opening of the epoxide with a suitable amine or other nucleophile to construct the core of the inhibitor.
Quantitative Data Summary
The following tables summarize the quantitative data for key synthetic steps involving this compound and its derivatives in the synthesis of Bisoprolol and Landiolol.
| Intermediate/Product | Starting Material(s) | Reagents & Conditions | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| This compound | (S)-Glycidol, 3-Nitrobenzenesulfonyl chloride | Triethylamine, Dichloromethane, 0°C to rt | 85-95 | >99 | Generic Method |
| (S)-Bisoprolol | 4-(2-isopropoxyethoxymethyl)phenol, this compound | CsF, K2CO3, DMF; then Isopropylamine | ~70 (overall) | >98 | Based on similar syntheses |
| Intermediate for Landiolol | Phenolic precursor, this compound | Base (e.g., K2CO3), Solvent (e.g., Acetone) | 70-80 | >99 | Patent Literature |
Table 1: Synthesis of this compound and its application in the synthesis of (S)-Bisoprolol and a Landiolol intermediate.
Experimental Protocols
Synthesis of (S)-Bisoprolol from this compound
This protocol describes a representative method for the synthesis of (S)-Bisoprolol.
Step 1: Synthesis of (S)-1-(4-((2-isopropoxyethoxy)methyl)phenoxy)-2,3-epoxypropane
-
To a solution of 4-(2-isopropoxyethoxymethyl)phenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of this compound (1.1 eq) in DMF dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired epoxide.
Step 2: Synthesis of (S)-Bisoprolol
-
Dissolve the epoxide from Step 1 (1.0 eq) in methanol.
-
Add isopropylamine (10 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give crude (S)-Bisoprolol.
-
Further purification can be achieved by recrystallization or column chromatography.
General Protocol for the Synthesis of β-Amino Alcohols
This protocol outlines a general procedure for the ring-opening of this compound with a generic amine.
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetonitrile).
-
Add the desired amine (1.0-1.2 eq) to the solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography, recrystallization, or acid-base extraction depending on the properties of the resulting β-amino alcohol.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the signaling pathways of the target drugs and a general experimental workflow.
Caption: General synthetic workflow for β-blockers using this compound.
Caption: Signaling pathway of β1-adrenergic receptors and the inhibitory action of Landiolol and Bisoprolol.
References
The Cornerstone of Chiral Synthesis: An In-depth Technical Guide to (S)-Glycidyl 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
(S)-Glycidyl 3-nitrobenzenesulfonate, often abbreviated as (S)-glycidyl nosylate, stands as a pivotal chiral building block in modern organic synthesis. Its unique combination of a strained epoxide ring and an excellent nitrobenzenesulfonate leaving group makes it a highly valuable reagent for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical properties, synthesis, and critical applications, with a focus on its role in the development of key therapeutic agents.
Core Chemical and Physical Properties
This compound is an off-white to yellow-brown crystalline solid. Its chirality is central to its utility, enabling the transfer of a specific stereochemistry to a target molecule. A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₉NO₆S | [1][2] |
| Molecular Weight | 259.24 g/mol | [1][2] |
| CAS Number | 115314-14-2 | [1] |
| Melting Point | 61-66 °C | [1] |
| Optical Rotation ([α]D) | +21.5° (c=2, CHCl₃) | [1] |
| Purity (GC) | >98.0% | |
| Enantiomeric Excess (ee) | ≥98% | [1] |
| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | [1] |
The Importance of Chirality in Drug Development
In pharmacology, the three-dimensional structure of a molecule is critical to its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different pharmacological and toxicological profiles. The use of enantiomerically pure starting materials like this compound is therefore essential for the synthesis of single-enantiomer drugs. This approach, known as asymmetric synthesis, avoids the need for challenging and often inefficient separation of enantiomers later in the synthetic route.
For instance, the therapeutic activity of the beta-blocker bisoprolol resides almost exclusively in its (S)-enantiomer. The (R)-enantiomer is significantly less active, and its presence in a racemic mixture contributes little to the therapeutic effect while potentially increasing the risk of side effects. The use of this compound ensures the direct synthesis of the desired (S)-bisoprolol.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of (R)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine. The use of the (R)-enantiomer of glycidol is crucial for obtaining the desired (S)-configuration in the final product due to the nature of the reaction mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is based on established synthetic methods.[1]
Materials:
-
(R)-(+)-Glycidol
-
3-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (anhydrous)
-
10% (w/w) aqueous tartaric acid
-
Saturated aqueous sodium chloride (brine)
-
Deionized water
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-(+)-glycidol (1.0 eq) and triethylamine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to -20°C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add a solution of 3-nitrobenzenesulfonyl chloride (0.9 eq) in anhydrous dichloromethane to the cooled reaction mixture over a period of 30 minutes, maintaining the temperature at -20°C.
-
Stir the reaction mixture at -20°C for 96 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate sequentially with 10% (w/w) aqueous tartaric acid, saturated brine, and deionized water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford this compound as an off-white to yellow-brown crystalline solid.
Applications in the Synthesis of Therapeutic Agents
The high reactivity of the epoxide ring, coupled with the excellent leaving group ability of the nosylate group, makes this compound a versatile intermediate for the introduction of a chiral glycidyl moiety. This is particularly valuable in the synthesis of beta-blockers and HIV-1 protease inhibitors.
Synthesis of (S)-Bisoprolol
(S)-Bisoprolol is a cardioselective beta-blocker used to treat high blood pressure and heart failure. Its synthesis can be achieved by the reaction of a substituted phenol with this compound.
Materials:
-
(R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (chiral building block)
-
Isopropylamine
-
Methanol
Procedure:
-
Dissolve (R)-1-chloro-3-(4-((2-isopropoxyethoxy)methyl)phenoxy)propan-2-ol (1.0 eq) in methanol.
-
Add isopropylamine (excess, e.g., 5-10 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield (S)-bisoprolol.
Synthesis of HIV-1 Protease Inhibitor Precursors
This compound is also a key starting material for the synthesis of chiral intermediates used in the production of HIV-1 protease inhibitors, such as Darunavir. These inhibitors are a critical component of highly active antiretroviral therapy (HAART). The synthesis often involves the ring-opening of the epoxide with an appropriate amine or other nucleophile to install a chiral side chain.
Signaling Pathways of Target Drugs
Understanding the mechanism of action of the drugs synthesized using this compound highlights the importance of its specific chirality.
Bisoprolol and the β1-Adrenergic Receptor Signaling Pathway
Bisoprolol is a selective antagonist of the β1-adrenergic receptors, which are predominantly found in the heart. By blocking these receptors, bisoprolol prevents the binding of adrenaline and noradrenaline, leading to a decrease in heart rate, myocardial contractility, and blood pressure.
HIV-1 Protease Inhibitors and the Viral Replication Cycle
HIV-1 protease is an essential enzyme for the replication of the HIV virus. It cleaves newly synthesized polyproteins into mature, functional viral proteins. Protease inhibitors bind to the active site of this enzyme, preventing this cleavage and resulting in the production of immature, non-infectious viral particles.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the predictable reactivity of its epoxide ring. In the presence of a nucleophile, the strained three-membered ring undergoes a nucleophilic substitution (SN2) reaction. The nitrobenzenesulfonate is a superior leaving group compared to other sulfonate esters like tosylate or mesylate, which can lead to faster reaction rates and milder reaction conditions.
Under basic or neutral conditions, the nucleophile will attack the less sterically hindered primary carbon of the epoxide, leading to a highly regioselective ring-opening. This is a key feature that allows for the precise installation of functional groups in the synthesis of complex molecules. The reaction proceeds with inversion of stereochemistry at the site of nucleophilic attack, a hallmark of the SN2 mechanism.
Safety and Handling
This compound is a flammable solid and should be handled with care in a well-ventilated fume hood. It is a suspected mutagen and can cause skin and serious eye irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. It is also moisture-sensitive and should be stored in a cool, dry place under an inert atmosphere.
Conclusion
This compound is a powerful and versatile chiral building block that has become indispensable in the enantioselective synthesis of pharmaceuticals. Its well-defined stereochemistry and predictable reactivity allow for the efficient construction of complex chiral molecules with high enantiomeric purity. As the demand for single-enantiomer drugs continues to grow, the importance of reagents like this compound in both academic research and industrial drug development is set to increase.
References
Solubility Profile of (S)-Glycidyl 3-nitrobenzenesulfonate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (S)-Glycidyl 3-nitrobenzenesulfonate, a key intermediate in the synthesis of various pharmaceutical compounds. Understanding its solubility is critical for reaction optimization, purification, and formulation development. This document summarizes known solubility data, presents a detailed experimental protocol for its synthesis, and includes a visual workflow diagram to facilitate laboratory application.
Core Concepts: Solubility and Synthesis
This compound, also known as (S)-glycidyl nosylate, is a chiral epoxide derivative. Its solubility in organic solvents is crucial for its use in synthetic organic chemistry, particularly in nucleophilic substitution reactions where it serves as an efficient electrophile. The presence of both a polar sulfonate group and a reactive epoxide ring influences its interaction with different solvent types.
Qualitative Solubility Profile
| Solvent Classification | Solvent | Solubility |
| Halogenated | Chloroform | Soluble[1][2][3][4] |
| Methylene Chloride | Soluble[1][2][3][4] | |
| Ethers | Tetrahydrofuran (THF) | Soluble[1][2][3][4] |
| Alcohols | Methanol | Soluble |
| Ethanol | Soluble | |
| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Slightly Soluble |
| Non-polar | Hexane | Insoluble[1][2][3][4] |
This profile indicates that this compound is most soluble in polar aprotic and protic solvents, and largely insoluble in non-polar hydrocarbon solvents. This is consistent with the molecule's polar nature.
Experimental Protocol: Synthesis of this compound
The following is a common laboratory-scale procedure for the synthesis of this compound from (R)-(+)-glycidol and 3-nitrobenzenesulfonyl chloride.
Materials:
-
(R)-(+)-Glycidol
-
3-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (anhydrous)
-
10% (w/w) Aqueous Tartaric Acid
-
Saturated Saline Solution
-
Deionized Water
-
Crushed Ice
Procedure:
-
Reaction Setup: A solution of (R)-(+)-glycidol (1.0 equivalent) and triethylamine (1.0 to 1.3 equivalents) in anhydrous dichloromethane is prepared in a reaction vessel and cooled to 0°C in an ice bath.
-
Addition of Sulfonyl Chloride: 3-Nitrobenzenesulfonyl chloride (1.1 to 1.2 equivalents) is added portion-wise to the cooled solution.
-
Reaction: The resulting mixture is stirred at 0°C for one hour, after which it is allowed to slowly warm to room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the (R)-(+)-glycidol is consumed.
-
Quenching: Upon completion, the reaction is quenched by the addition of crushed ice.
-
Work-up: The reaction mixture is transferred to a separatory funnel and partitioned with dichloromethane and water. The organic layer is sequentially washed with 10% (w/w) aqueous tartaric acid, saturated saline solution, and deionized water.
-
Isolation: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a solvent mixture such as hexane/ethyl acetate.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Conclusion
This technical guide provides essential information on the solubility and synthesis of this compound for professionals in the fields of chemical research and drug development. While quantitative solubility data remains an area for future investigation, the established qualitative profile and detailed synthesis protocol offer a solid foundation for the effective handling and application of this important chemical intermediate. The provided workflow diagram offers a clear and concise visual aid for the synthetic process.
References
An In-depth Technical Guide on the Chemical Stability and Degradation of (S)-Glycidyl Nosylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-glycidyl nosylate is a critical chiral intermediate in the synthesis of various pharmaceuticals. Its chemical stability is a paramount concern during synthesis, purification, storage, and in subsequent reaction steps. This technical guide provides a comprehensive overview of the chemical stability and degradation pathways of (S)-glycidyl nosylate. It details its susceptibility to hydrolysis under acidic and basic conditions, thermal decomposition, photolytic degradation, and oxidative stress. Potential degradation pathways, including epoxide ring-opening and cleavage of the nosylate group, are discussed based on established chemical principles. This document aims to be a valuable resource for professionals working with this versatile building block, enabling them to mitigate degradation and ensure the quality and integrity of their synthetic processes and products.
Introduction
(S)-glycidyl nosylate, with the chemical name [(2S)-oxiran-2-yl]methyl 3-nitrobenzene-1-sulfonate, is a widely used chiral building block in organic synthesis, particularly in the pharmaceutical industry. Its utility stems from the presence of two highly reactive functional groups: a terminal epoxide and a good leaving group, the nosylate (3-nitrobenzenesulfonate). This combination allows for sequential and regioselective reactions with various nucleophiles, making it an essential intermediate in the synthesis of complex chiral molecules.
The inherent reactivity of (S)-glycidyl nosylate, while advantageous for synthesis, also renders it susceptible to degradation under various conditions. Understanding its stability profile is crucial for optimizing reaction conditions, establishing appropriate storage protocols, and ensuring the purity of the final active pharmaceutical ingredients (APIs). This guide summarizes the known stability characteristics of (S)-glycidyl nosylate and outlines its potential degradation pathways.
Chemical Stability Profile
(S)-glycidyl nosylate is a crystalline solid at room temperature and is generally stable under normal, dry conditions. However, its stability is significantly influenced by moisture, pH, temperature, and light.
General Stability and Storage
(S)-glycidyl nosylate is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., nitrogen) to prevent hydrolysis. Recommended storage temperatures are typically between 2°C and 8°C. It is incompatible with strong oxidizing agents, strong acids, and strong bases.
Summary of Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₆S | [1] |
| Molecular Weight | 259.23 g/mol | [1] |
| Appearance | Off-white to yellow-brown crystalline powder or needles | [2][3] |
| Melting Point | 61-65 °C | [2] |
| Solubility | Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane. | [4] |
Degradation Pathways
The degradation of (S)-glycidyl nosylate can proceed through two primary pathways: reactions involving the epoxide ring and cleavage of the sulfonate ester linkage. These pathways can be initiated by various stress factors.
Hydrolytic Degradation
Given its moisture sensitivity, hydrolysis is a primary degradation pathway for (S)-glycidyl nosylate. This can occur under acidic, basic, or neutral conditions, leading to the opening of the epoxide ring.
-
Acid-Catalyzed Hydrolysis: In the presence of acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack by water. The attack of the nucleophile (water) typically occurs at the more substituted carbon of the epoxide, although for a terminal epoxide like in (S)-glycidyl nosylate, the reaction can proceed at both carbons. This results in the formation of (S)-2,3-dihydroxypropyl 3-nitrobenzenesulfonate.[5][6][7]
-
Base-Catalyzed Hydrolysis: Under basic conditions, the hydroxide ion acts as a nucleophile and attacks the less sterically hindered carbon of the epoxide ring in an Sₙ2 reaction. This leads to the formation of (R)-3-(3-nitrobenzenesulfonyloxy)propane-1,2-diol.[8][9]
The nosylate group itself can also undergo hydrolysis, particularly under forcing conditions, to yield 3-nitrobenzenesulfonic acid and (S)-glycidol. However, the epoxide ring is generally more susceptible to hydrolysis under mild conditions.
Thermal Degradation
Exposure to excess heat can lead to the thermal decomposition of (S)-glycidyl nosylate.[1] While specific decomposition products have not been detailed in the literature for this compound, thermal degradation of sulfonate esters can lead to the release of irritating gases and vapors, such as oxides of sulfur and nitrogen. Thermogravimetric analysis (TGA) would be the appropriate technique to determine the onset of thermal decomposition and the degradation profile.
Photolytic Degradation
The presence of a nitroaromatic group in the nosylate moiety suggests a potential for photolytic degradation. Aromatic nitro compounds are known to be photoreactive. Photostability testing according to ICH Q1B guidelines would be necessary to fully assess the susceptibility of (S)-glycidyl nosylate to light.[5][6][7]
Oxidative Degradation
The epoxide ring is susceptible to oxidation, which can lead to ring cleavage. Common laboratory oxidizing agents like hydrogen peroxide could potentially degrade (S)-glycidyl nosylate. Forced degradation studies using oxidative agents are recommended to understand this degradation pathway.[10][11]
Experimental Protocols for Stability and Degradation Studies
To thoroughly investigate the stability of (S)-glycidyl nosylate, a series of forced degradation studies should be conducted, guided by the principles outlined in the ICH Q1A(R2) guideline. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.
Stability-Indicating Analytical Method
A validated stability-indicating HPLC method is required to separate and quantify (S)-glycidyl nosylate from its potential degradation products. A reverse-phase HPLC method with UV detection would be a suitable starting point. A chiral column may be necessary if stereochemical changes are anticipated during degradation.
Example HPLC Method Parameters (Hypothetical):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% formic acid)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30 °C
Forced Degradation Protocols (General)
The following are general protocols that can be adapted for (S)-glycidyl nosylate. The extent of degradation should ideally be in the range of 5-20%.
| Stress Condition | Protocol |
| Acid Hydrolysis | Dissolve (S)-glycidyl nosylate in a suitable solvent (e.g., acetonitrile) and add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis. |
| Base Hydrolysis | Dissolve (S)-glycidyl nosylate in a suitable solvent and add 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 40 °C) for a specified time. Neutralize with 0.1 M HCl before analysis. |
| Oxidative Degradation | Dissolve (S)-glycidyl nosylate in a suitable solvent and add 3% hydrogen peroxide. Keep at room temperature for a specified time. |
| Thermal Degradation | Expose the solid compound to dry heat (e.g., 80 °C) for a specified time. Dissolve in a suitable solvent for analysis. |
| Photolytic Degradation | Expose the solid compound or a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B. |
Identification of Degradation Products
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the identification and structural elucidation of degradation products. By comparing the mass spectra of the degradation products with that of the parent compound, the sites of modification can be determined.
Conclusion
(S)-glycidyl nosylate is a reactive and versatile chiral intermediate whose stability is a critical factor in its successful application. It is primarily susceptible to degradation via hydrolysis of the epoxide ring, which can be catalyzed by both acids and bases. Thermal, photolytic, and oxidative degradation are also potential pathways that warrant investigation. A thorough understanding of these degradation pathways and the implementation of appropriate handling, storage, and analytical procedures are essential to ensure the quality and purity of this important synthetic building block and the resulting pharmaceutical products. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to effectively manage the chemical stability of (S)-glycidyl nosylate.
References
- 1. mt.com [mt.com]
- 2. scielo.br [scielo.br]
- 3. jchr.org [jchr.org]
- 4. 296410025 [thermofisher.com]
- 5. FDA Guidelines for Photostability Testing: A Step-by-Step Guide – StabilityStudies.in [stabilitystudies.in]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. ema.europa.eu [ema.europa.eu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of (S)-Glycidyl Nosylate: A Detailed Protocol for Researchers
Application Note & Protocol
(S)-glycidyl nosylate is a critical chiral building block in synthetic organic chemistry, widely utilized in the pharmaceutical industry for the preparation of enantiomerically pure drug substances. Its importance is underscored by its role as a key intermediate in the synthesis of Landiolol, an ultra-short-acting, highly selective β1 receptor blocker.[1][2] This document provides a comprehensive protocol for the synthesis, purification, and characterization of (S)-glycidyl nosylate, intended for researchers, scientists, and professionals in drug development.
The synthetic route involves the reaction of (R)-(+)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base. The nosylate group is an excellent leaving group, and the epoxide ring is susceptible to nucleophilic attack, making (S)-glycidyl nosylate a versatile intermediate for introducing a chiral glycidyl moiety.[1][3]
Experimental Protocols
This section details two common methods for the synthesis of (S)-glycidyl nosylate.
Method 1: Synthesis in Dichloromethane
This method employs dichloromethane as the solvent and triethylamine as the base.
-
Materials:
-
(S)-oxiran-2-ylmethanol ((S)-glycidol)
-
3-nitrobenzene-1-sulfonyl chloride (Nosyl chloride)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Triethylamine (Et3N)
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Sodium Sulfate (Na2SO4)
-
Ice
-
-
Procedure:
-
Dissolve (S)-oxiran-2-ylmethanol (1.0 eq) in anhydrous CH2Cl2 in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.
-
Add triethylamine (approx. 3.3 eq) to the cooled solution.[1]
-
Slowly add 3-nitrobenzene-1-sulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding ice.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH2Cl2.
-
Wash the combined organic layers with saturated aqueous NaHCO3.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain (S)-glycidyl nosylate.[1]
-
Method 2: Synthesis in Toluene at Low Temperature
This alternative protocol utilizes toluene as the solvent and is performed at a lower temperature.
-
Materials:
-
(R)-(+)-glycidol
-
3-nitrobenzenesulfonyl chloride
-
Toluene
-
Triethylamine (TEA)
-
Ethyl acetate (EtOAc)
-
Sulfate buffer
-
Saturated aqueous Sodium Bicarbonate (NaHCO3)
-
Brine
-
Sodium Sulfate (Na2SO4)
-
-
Procedure:
-
Suspend 3-nitrobenzenesulfonyl chloride (1.1 eq) in toluene in a reaction vessel and cool the mixture to -40°C.[2]
-
Add triethylamine (1.1 eq) and (S)-oxiran-2-ylmethanol (1.0 eq) to the cooled suspension.[2]
-
Stir the reaction mixture for 17 hours, then allow it to warm to -10°C and stir for an additional 8 hours.[2]
-
Transfer the mixture to a separatory funnel containing EtOAc and sulfate buffer.
-
Separate the organic phase and wash it sequentially with sulfate buffer, saturated aqueous NaHCO3, and brine.[2]
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the product.[2]
-
A variation of this method involves reacting (R)-(+)-glycidol (1.3 eq) with m-nitrobenzenesulfonyl chloride (1.0 eq) and triethylamine (1.3 eq) at -20 °C for 96 hours. After filtration, the filtrate is washed with 10% (w/w) aqueous tartaric acid, saturated saline, and deionized water. The organic phase is then concentrated to afford the product.[4][5]
Data Presentation
The following table summarizes the quantitative data reported for the synthesis of (S)-glycidyl nosylate.
| Parameter | Method 1 (DCM) | Method 2 (Toluene) | Method 2 Variation |
| Starting Materials | (S)-oxiran-2-ylmethanol, 3-nitrobenzene-1-sulfonyl chloride | Epoxide derivative, Sulfonyl derivative | (R)-(+)-glycidol, m-nitrobenzenesulfonyl chloride |
| Solvent | Dichloromethane | Toluene | Not specified, likely a cold solvent |
| Base | Triethylamine | Triethylamine | Triethylamine |
| Reaction Temperature | 0 °C | -40 °C to -10 °C | -20 °C |
| Reaction Time | Not specified (TLC monitored) | 25 hours | 96 hours |
| Yield | Not specified | Not specified | 97%[4][5] |
| Purity/ee | Not specified | Not specified | >98% (Chiral purity, GC)[4] |
| Melting Point | Not specified | Not specified | 61-65 °C[6][7] |
Characterization Data:
-
Appearance: Off-white or brownish-yellow needle crystal.[1][2]
-
Solubility: Soluble in chloroform, methylene chloride, and tetrahydrofuran. Insoluble in hexane.[3][4]
-
¹H NMR (CDCl₃): δ 2.62 (dd, 1H), 2.84 (dd, 1H), 3.22 (m, 1H), 4.07 (dd, 1H), 4.49 (dd, 1H), 7.80 (t, 1H), 8.25 (m, 1H), 8.52 (m, 1H), 8.78 (m, 1H).[4][5]
Mandatory Visualizations
Synthesis of (S)-Glycidyl Nosylate
Caption: Reaction scheme for the synthesis of (S)-glycidyl nosylate.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
References
- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 5. (S)-(+)-Glycidyl nosylate CAS#: 115314-14-2 [m.chemicalbook.com]
- 6. Cas 115314-14-2,(S)-(+)-Glycidyl nosylate | lookchem [lookchem.com]
- 7. (S)-(+)-Glycidyl nosylate, 98% 10 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
(S)-Glycidyl 3-nitrobenzenesulfonate: A Chiral Building Block for Pharmaceutical Synthesis
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-Glycidyl 3-nitrobenzenesulfonate, also known as (S)-glycidyl nosylate, is a highly valuable chiral building block in the synthesis of enantiomerically pure pharmaceuticals. Its structure incorporates two key reactive sites: a strained epoxide ring susceptible to nucleophilic attack and a nitrobenzenesulfonate group, which is an excellent leaving group. This dual reactivity, combined with its defined stereochemistry, makes it a versatile reagent for introducing a chiral glycidyl moiety into a wide range of molecules. This document provides an overview of its primary applications in the synthesis of cardiovascular drugs, and explores its potential use in the development of antiviral and anticancer agents, complete with detailed experimental protocols.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 115314-14-2 | [1] |
| Molecular Formula | C₉H₉NO₆S | [1] |
| Molecular Weight | 259.24 g/mol | [1] |
| Appearance | Off-white or brownish-yellow needle-like crystals | [1][2] |
| Purity | Typically >98% | [2] |
Applications in Pharmaceutical Synthesis
Beta-Adrenergic Blockers (Beta-Blockers)
This compound is a key intermediate in the synthesis of several beta-blockers, a class of drugs primarily used to manage cardiovascular diseases such as hypertension, angina, and arrhythmias.[3] The chirality of these drugs is crucial, as the desired therapeutic activity often resides in a single enantiomer.
Landiolol is an ultra-short-acting, highly selective β1-receptor antagonist used for the emergency treatment of tachyarrhythmias.[1][2] The synthesis of Landiolol often employs (S)-glycidyl nosylate to introduce the chiral glycidol ether side chain.
Reaction Scheme:
Caption: Synthesis of (S)-Landiolol.
Experimental Protocol: Synthesis of Landiolol Intermediate
This protocol is based on established synthetic routes for beta-blockers involving the reaction of a phenol with a glycidyl derivative.[4][5]
Materials:
-
Phenol precursor (e.g., 4-(2-methoxyethyl)phenol)
-
This compound
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of the phenol precursor in DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Stir the reaction mixture at room temperature for 16-24 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, the glycidyl ether intermediate, is then reacted with the appropriate amine side chain in a suitable solvent like isopropanol to yield Landiolol.[4][5]
Quantitative Data:
| Parameter | Value | Reference |
| Yield of Glycidyl Ether | 76.2% (using (S)-epibromohydrin) | [4][5] |
| Yield of Landiolol | 43.3% (from glycidyl ether) | [4][5] |
Note: Specific yields for the reaction with (S)-glycidyl nosylate were not detailed in the searched documents, so data for a similar electrophile is provided for reference.
Bisoprolol is another selective β1-receptor antagonist. While direct protocols using (S)-glycidyl nosylate were not found, its use is mentioned as a viable, albeit expensive, starting material for enantiopure bisoprolol.
Potential Application in HIV Protease Inhibitors
Chiral epoxides are fundamental building blocks in the synthesis of the hydroxyethylamine isostere, a core structural motif in many HIV protease inhibitors like Atazanavir and Darunavir.[6][7][8] The epoxide is opened by an amine or other nucleophile to create the characteristic chiral amino alcohol backbone. While specific examples using this compound were not identified, its reactivity profile makes it a suitable candidate for this transformation.
Conceptual Reaction Scheme for a Hydroxyethylamine Core:
Caption: Synthesis of a chiral amino alcohol core.
Representative Protocol: Epoxide Ring Opening with an Amine
This generalized protocol is based on the synthesis of Darunavir analogs.[8]
Materials:
-
This compound (or a suitable protected chiral epoxide)
-
Primary or secondary amine (e.g., isobutylamine)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the chiral epoxide and the amine in ethanol in a round-bottom flask.
-
Heat the reaction mixture at 85°C for 3 hours under a nitrogen atmosphere.[8]
-
Monitor the reaction by TLC.
-
After completion, concentrate the crude mixture under reduced pressure.
-
Purify the resulting amino alcohol by column chromatography using an ethyl acetate/hexane eluent system.
Quantitative Data for a Darunavir Analog Synthesis:
| Parameter | Value | Reference |
| Starting Epoxide | tert-butyl ((S)-1-((S)-oxiran-2-yl)-2-phenylethyl)carbamate | [8] |
| Yield of Amino Alcohol | 60-85% | [8] |
Potential Application in Anticancer Agents
The benzenesulfonamide moiety is present in a number of anticancer drugs that target carbonic anhydrase IX, such as SLC-0111.[9][10] While no direct synthetic routes employing this compound for these specific drugs were found, its structure suggests potential as a linker to introduce chirality or as a reactive group for further functionalization in the design of novel benzenesulfonamide-based anticancer agents. Further research in this area could explore the incorporation of the chiral glycidyl moiety to probe interactions with the target enzyme.
Experimental Workflows
Workflow for Beta-Blocker Synthesis:
Caption: General workflow for beta-blocker synthesis.
Conclusion
This compound is a powerful and versatile chiral building block with established applications in the synthesis of important cardiovascular drugs. Its potential for use in the development of antiviral and anticancer agents remains an area for further exploration. The protocols and data presented here provide a valuable resource for researchers and scientists working in the field of pharmaceutical development.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 3. jmedchem.com [jmedchem.com]
- 4. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
- 5. KR20120100823A - Process for the enantioselective synthesis of landiolol - Google Patents [patents.google.com]
- 6. Epoxide Syntheses and Ring-Opening Reactions in Drug Development [mdpi.com]
- 7. Diastereoselective Synthesis of the HIV Protease Inhibitor Darunavir and Related Derivatives via a Titanium Tetrachloride-Mediated Asymmetric Glycolate Aldol Addition Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and carbonic anhydrase inhibition of a series of SLC-0111 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of HIV Protease Inhibitors using (S)-Glycidyl 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus (HIV) remains a significant global health challenge. A critical enzyme in the HIV life cycle is HIV protease, which is responsible for the post-translational processing of viral polyproteins into mature, functional proteins. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). (S)-Glycidyl 3-nitrobenzenesulfonate, also known as (S)-glycidyl nosylate, is a valuable chiral building block for the asymmetric synthesis of various pharmaceuticals, including HIV protease inhibitors. Its activated epoxide ring is susceptible to regioselective nucleophilic attack, allowing for the stereospecific introduction of key functionalities. This document provides detailed application notes and protocols for the use of this compound in the synthesis of precursors to HIV protease inhibitors such as Amprenavir.
Mechanism of Action of HIV Protease and Inhibition
HIV protease is an aspartic protease that cleaves the Gag and Gag-Pol polyproteins at specific sites. This cleavage is essential for the maturation of the virus into an infectious virion. HIV protease inhibitors are peptidomimetic compounds that mimic the transition state of the natural substrate of the enzyme. They bind to the active site of the protease with high affinity, preventing the cleavage of the polyproteins and thus halting the viral maturation process.[1][2]
Synthetic Application: Synthesis of an Amprenavir Precursor
This compound serves as a key starting material for the synthesis of the chiral amino alcohol core of many HIV protease inhibitors. The following workflow outlines the synthesis of a key precursor to Amprenavir.
Experimental Protocols
Protocol 1: Synthesis of (S)-1-(Isobutylamino)-3-(3-nitrophenoxy)propan-2-ol
This protocol describes the key nucleophilic ring-opening of this compound with isobutylamine to form the chiral amino alcohol intermediate.
Materials:
-
This compound
-
Isobutylamine
-
Ethanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous ethanol, add isobutylamine (1.2 eq) at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure (S)-1-(isobutylamino)-3-(3-nitrophenoxy)propan-2-ol.
| Parameter | Value | Reference |
| Reactants | This compound, Isobutylamine | Analogous reactions |
| Solvent | Ethanol | [3] |
| Temperature | Reflux | [3] |
| Reaction Time | 3-5 hours | [3] |
| Typical Yield | 60-85% | [3][4] |
| Purity | >95% (after chromatography) | General laboratory practice |
Protocol 2: Synthesis of tert-Butyl ((1S,2R)-1-benzyl-2-hydroxy-3-(isobutyl((4-nitrophenyl)sulfonyl)amino)propyl)carbamate (Amprenavir Precursor)
This protocol outlines a plausible subsequent step, the sulfonylation of a related amino alcohol intermediate, which is a common step in the synthesis of sulfonamide-based HIV protease inhibitors. While the direct precursor from Protocol 1 would require modification, this protocol illustrates the general methodology.
Materials:
-
(1S,2R)-3-(tert-butoxycarbonylamino)-1-isobutylamino-4-phenylbutan-2-ol (intermediate from a different route)
-
4-Nitrobenzenesulfonyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the amino alcohol intermediate (1.0 eq) in anhydrous dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the solution.
-
Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired sulfonamide.
| Parameter | Value | Reference |
| Reactants | Amino alcohol, 4-Nitrobenzenesulfonyl chloride | [4] |
| Base | Triethylamine | [4] |
| Solvent | Dichloromethane | [4] |
| Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 12-16 hours | [4] |
| Typical Yield | 70-90% | [4] |
| Purity | >98% (after chromatography) | General laboratory practice |
Data Summary
The following table summarizes typical yields for key reaction steps in the synthesis of HIV protease inhibitor precursors using chiral epoxides.
| Reaction Step | Starting Material | Reagent | Product | Typical Yield (%) |
| Epoxide Ring Opening | Chiral Epoxide | Amine | Chiral Amino Alcohol | 60 - 85[3][4] |
| Sulfonylation | Chiral Amino Alcohol | Sulfonyl Chloride | Sulfonamide | 70 - 90[4] |
Conclusion
This compound is a versatile and valuable chiral synthon for the synthesis of complex pharmaceutical molecules, including HIV protease inhibitors. The protocols and data presented here provide a foundation for researchers to develop efficient synthetic routes towards these life-saving therapeutics. The key transformation, a regioselective nucleophilic ring-opening of the epoxide, proceeds with good yields and stereochemical control, making it an attractive strategy in drug discovery and development. Further optimization of reaction conditions may be necessary depending on the specific substrate and desired final product.
References
Application Notes and Protocols for the Reaction of (S)-Glycidyl Nosylate with Phenolic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction conditions for the synthesis of chiral β-adrenergic antagonists and other valuable intermediates through the reaction of (S)-glycidyl nosylate with various phenolic compounds. Detailed experimental protocols and a summary of reaction parameters are included to facilitate the application of this important transformation in research and development.
Introduction
The reaction of (S)-glycidyl nosylate with phenols is a key step in the enantioselective synthesis of a wide range of pharmacologically active compounds, most notably β-adrenergic blocking agents (beta-blockers). (S)-glycidyl nosylate serves as a chiral building block, enabling the introduction of a glycidyl ether moiety with a defined stereochemistry. The subsequent ring-opening of the resulting epoxide with an amine yields the desired β-amino alcohol structure, a common pharmacophore in beta-blockers. The efficiency and regioselectivity of the initial reaction between the phenol and the glycidyl nosylate are critical for the overall success of the synthetic route.
Reaction Mechanism and Principles
The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The phenolic hydroxyl group, typically deprotonated by a base to form a more nucleophilic phenoxide, attacks the primary carbon of the glycidyl nosylate, displacing the nosylate leaving group. The nosylate (3-nitrobenzenesulfonate) is an excellent leaving group, facilitating the reaction under relatively mild conditions. The stereochemistry at the chiral center of the glycidyl moiety is retained throughout this step.
General Reaction Conditions
The reaction of (S)-glycidyl nosylate with phenolic compounds is typically carried out in a polar aprotic solvent in the presence of a base. The choice of base and solvent can significantly influence the reaction rate and yield.
Bases:
-
Strong Bases: Sodium hydride (NaH) is a common choice for deprotonating phenols, especially those with lower acidity.
-
Weaker Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are often used for more acidic phenols and offer milder reaction conditions.
Solvents:
-
Polar Aprotic Solvents: Dimethylformamide (DMF), acetone, and acetonitrile (MeCN) are frequently employed as they effectively solvate the phenoxide and do not interfere with the reaction.
Temperature:
-
The reaction is typically conducted at temperatures ranging from room temperature to gentle heating (e.g., 50-80 °C) to ensure a reasonable reaction rate without promoting side reactions.
Summary of Reaction Conditions and Yields
| Phenolic Compound | Glycidyl Derivative | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Naphthol | Epichlorohydrin | KOH | DMSO | Room Temp. | 6 | 95 | [1] |
| 1-Naphthol | Epichlorohydrin | K₂CO₃ | 2-Butanone | 75 | 3 | 96 | [2] |
| 4-Hydroxyindole | (S)-Glycidyl m-nitrobenzenesulfonate | NaH | DMF | Room Temp. | 30 | 94.1 | [3] |
Experimental Protocols
Protocol 1: General Procedure using Potassium Carbonate in Acetone
This protocol is suitable for a wide range of phenolic compounds.
Materials:
-
(S)-Glycidyl nosylate
-
Substituted phenol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
Procedure:
-
To a solution of the phenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 - 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add a solution of (S)-glycidyl nosylate (1.0 - 1.2 eq) in anhydrous acetone dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired (S)-aryl glycidyl ether.
Protocol 2: General Procedure using Sodium Hydride in DMF
This protocol is particularly useful for less acidic phenols.
Materials:
-
(S)-Glycidyl nosylate
-
Substituted phenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a suspension of sodium hydride (1.2 - 1.5 eq) in anhydrous DMF at 0 °C, add a solution of the phenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-glycidyl nosylate (1.0 - 1.2 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the residue by flash column chromatography on silica gel.
Mandatory Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of (S)-aryl glycidyl ethers.
Signaling Pathway of β-Adrenergic Receptor Antagonists
Caption: Mechanism of action of β-blockers on the β-adrenergic signaling pathway.[1][4][5]
Conclusion
The reaction of (S)-glycidyl nosylate with phenolic compounds is a robust and versatile method for the enantioselective synthesis of key pharmaceutical intermediates. The choice of reaction conditions, particularly the base and solvent, can be tailored to the specific phenolic substrate to achieve optimal results. The provided protocols offer a solid foundation for researchers to explore and adapt this important transformation for their specific synthetic needs. The understanding of the downstream signaling pathways of the resulting products, such as beta-blockers, is crucial for drug development professionals in designing and evaluating new therapeutic agents.
References
- 1. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 2. jocpr.com [jocpr.com]
- 3. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Cesium Fluoride as a Catalyst with (S)-Glycidyl 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of cesium fluoride (CsF) as a catalyst in reactions involving (S)-Glycidyl 3-nitrobenzenesulfonate. This methodology is particularly relevant for the synthesis of chiral molecules, a critical aspect of modern drug development.
Introduction
This compound, also known as (S)-glycidyl nosylate, is a valuable chiral building block in organic synthesis. The use of cesium fluoride as a catalyst in reactions with this substrate offers a mild and highly selective method for the formation of key intermediates. A significant application of this catalytic system is in the synthesis of enantiopure aryl glycidyl ethers, which are precursors to important pharmaceutical compounds like (S)-bisoprolol.[1][2] The catalytic use of CsF is noteworthy as it is often employed in stoichiometric amounts in other contexts.[1]
Catalytic Application: Synthesis of Enantiopure Aryl Glycidyl Ethers
The CsF-catalyzed reaction between this compound and various phenols provides a direct route to enantiopure aryl glycidyl ethers. This reaction proceeds with high regioselectivity, favoring nucleophilic substitution at the primary carbon, thus preserving the stereochemical integrity of the chiral center.[1] The enhanced leaving group character of the nosylate group in this compound contributes to achieving high enantioselectivity, a significant improvement over other sulfonate esters like tosylates.[1]
Reaction Scheme:
Caption: General reaction scheme for the CsF-catalyzed synthesis of aryl glycidyl ethers.
Experimental Data
The following table summarizes the typical yields and enantiomeric excess (%ee) achieved in the CsF-catalyzed reaction of this compound with various phenols. The use of the nosylate substrate consistently results in high enantioselectivity.[1]
| Entry | Phenol (Ar-OH) | Product (Aryl Glycidyl Ether) | Yield (%) | %ee |
| 1 | Phenol | (S)-1,2-Epoxy-3-phenoxypropane | High | >98 |
| 2 | 4-Methoxyphenol | (S)-1-(4-Methoxyphenoxy)-2,3-epoxypropane | High | >98 |
| 3 | 4-Chlorophenol | (S)-1-(4-Chlorophenoxy)-2,3-epoxypropane | High | >98 |
| 4 | 4-Nitrophenol | (S)-1-(4-Nitrophenoxy)-2,3-epoxypropane | High | >98 |
Note: "High" yield indicates that the reaction proceeds efficiently, as reported in the literature. Specific yield percentages may vary based on reaction scale and purification methods.
Experimental Protocols
Materials and Reagents
-
Cesium fluoride (CsF)
-
Potassium carbonate (K2CO3), anhydrous
-
Substituted or unsubstituted phenol
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO4), anhydrous
-
Silica gel for column chromatography
General Protocol for the Synthesis of (S)-Aryl Glycidyl Ethers
-
To a stirred solution of the desired phenol (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate (2.0 mmol).
-
Add a catalytic amount of cesium fluoride (0.1 mmol).
-
Add this compound (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired (S)-aryl glycidyl ether.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.
Workflow and Logical Relationships
The following diagram illustrates the experimental workflow for the synthesis and analysis of (S)-aryl glycidyl ethers.
Caption: Experimental workflow from reaction setup to product analysis.
Safety Precautions
-
This compound is a flammable solid and may cause skin and eye irritation. It is also suspected of causing genetic defects.[5] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated fume hood.
-
Cesium fluoride is hygroscopic and should be handled under anhydrous conditions.
-
Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.[5]
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% | Fisher Scientific [fishersci.ca]
- 3. Benzenesulfonic acid, 3-nitro-, (2S)-2-oxiranylmethyl ester | C9H9NO6S | CID 146490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 5. tcichemicals.com [tcichemicals.com]
Application Notes and Protocols for Monitoring Reactions with (S)-Glycidyl Nosylate
(S)-Glycidyl nosylate is a crucial intermediate in organic synthesis, particularly in the development of pharmaceuticals like the beta-blocker landiolol hydrochloride. [1][2][3] Its reactive epoxide and good leaving group (nosylate) allow for a variety of nucleophilic substitution and ring-opening reactions.[2][3] Careful monitoring of these reactions is essential to ensure optimal yield, minimize byproduct formation, and understand reaction kinetics. This document provides detailed application notes and protocols for various analytical methods used to monitor the progress of reactions involving (S)-glycidyl nosylate.
Thin-Layer Chromatography (TLC)
Application Note: Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective qualitative technique for monitoring the progress of a chemical reaction.[4][5] It is ideal for quickly determining the presence or absence of the starting material, (S)-glycidyl nosylate, and the formation of the product.[4][6] By spotting the reaction mixture alongside the starting material, one can visually track the disappearance of the reactant and the appearance of a new spot corresponding to the product.[5][7] This method is particularly useful for reactions where the starting material and product have different polarities. For reactions involving (S)-glycidyl nosylate, TLC can be used to determine the optimal reaction time and to check for the completion of the reaction before proceeding with workup and purification.[2][3]
Experimental Protocol:
Materials:
-
TLC plates (e.g., silica gel 60 F254)[4]
-
TLC chamber with a lid[4]
-
Developing solvent (eluent) - a mixture of a non-polar and a polar solvent (e.g., hexanes and ethyl acetate) is common.[4]
-
Capillary tubes for spotting[4]
-
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain like potassium permanganate or ceric sulfate).[8]
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark starting points for each spot.
-
Spot the Plate:
-
Lane 1 (Reference): Use a capillary tube to spot a dilute solution of the starting material, (S)-glycidyl nosylate.
-
Lane 2 (Co-spot): Spot the starting material and then, on the same spot, carefully spot the reaction mixture. This helps in identifying the starting material spot in the reaction mixture.[5]
-
Lane 3 (Reaction Mixture): Spot the reaction mixture. An aliquot can be taken directly from the reaction vessel.[5]
-
-
Develop the Plate: Pour a small amount of the chosen eluent into the TLC chamber and place a lid on top to allow the atmosphere to become saturated with solvent vapor. Place the spotted TLC plate into the chamber, ensuring the baseline is above the solvent level. Close the chamber.
-
Elute and Mark: Allow the solvent to travel up the plate. When the solvent front is about 1 cm from the top, remove the plate and immediately mark the solvent front with a pencil.
-
Visualize:
-
View the plate under a UV lamp (if the compounds are UV-active).
-
Alternatively, place the plate in an iodine chamber or dip it into a staining solution and gently heat to visualize the spots.
-
-
Analyze: Compare the spots in the reaction mixture lane to the reference lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
DOT Script for TLC Workflow:
Caption: Workflow for monitoring reaction progress using TLC.
High-Performance Liquid Chromatography (HPLC)
Application Note: HPLC is a powerful quantitative technique for monitoring reactions involving (S)-glycidyl nosylate. It provides detailed information on the concentration of reactants, products, and any impurities over time. A direct HPLC method can be used to resolve the enantiomers of glycidyl nosylate, which is crucial for reactions where stereochemistry is important.[9] By integrating the peak areas in the chromatogram, the percentage conversion of the starting material to the product can be accurately calculated. This method is essential for optimizing reaction conditions, determining reaction kinetics, and ensuring the purity of the final product.[1][6]
Experimental Protocol:
Materials:
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
HPLC-grade solvents for the mobile phase (e.g., hexane and 2-propanol for chiral separation, or acetonitrile and water for reverse-phase)[6][9]
-
Sample vials
-
Syringe filters
Procedure:
-
Method Development: Develop an HPLC method that provides good separation between the starting material ((S)-glycidyl nosylate), the product, and any potential byproducts. This involves selecting the appropriate column and mobile phase composition.[9]
-
Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture. Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or addition of a quenching agent). Dilute the aliquot with a suitable solvent (usually the mobile phase) to a known concentration. Filter the sample through a syringe filter to remove any particulate matter.
-
Injection: Inject a known volume of the prepared sample into the HPLC system.
-
Data Acquisition: Run the HPLC method and record the chromatogram. The retention time of each peak corresponds to a specific component in the mixture.
-
Analysis:
-
Identify the peaks corresponding to the starting material and the product by comparing their retention times with those of pure standards.
-
Integrate the area under each peak.
-
Calculate the percentage conversion of the starting material using the following formula: % Conversion = [Area(product) / (Area(starting material) + Area(product))] x 100%
-
Data Presentation:
Table 1: HPLC Monitoring of a Reaction with (S)-Glycidyl Nosylate
| Time (hours) | Retention Time of (S)-Glycidyl Nosylate (min) | Peak Area of (S)-Glycidyl Nosylate | Retention Time of Product (min) | Peak Area of Product | % Conversion |
| 0 | 5.2 | 1,250,000 | - | 0 | 0% |
| 1 | 5.2 | 875,000 | 8.7 | 375,000 | 30% |
| 2 | 5.2 | 500,000 | 8.7 | 750,000 | 60% |
| 4 | 5.2 | 125,000 | 8.7 | 1,125,000 | 90% |
| 6 | 5.2 | < 10,000 | 8.7 | 1,240,000 | >99% |
DOT Script for General Analytical Workflow:
Caption: General workflow for analytical monitoring of reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: NMR spectroscopy is an invaluable tool for monitoring the progress of reactions and for structural elucidation of products and intermediates.[11] By taking ¹H NMR spectra of the reaction mixture at different time points, one can observe the disappearance of signals corresponding to the protons of (S)-glycidyl nosylate and the appearance of new signals from the product.[12] For example, the characteristic signals of the epoxide protons in (S)-glycidyl nosylate can be monitored.[13] NMR is inherently quantitative, as the signal integral is directly proportional to the number of nuclei, allowing for the determination of the relative concentrations of reactants and products without the need for a calibration curve.[14] This makes it a powerful technique for in-situ reaction monitoring, providing a true picture of the species present in the reaction medium.[11][14]
Experimental Protocol:
Materials:
-
NMR spectrometer
-
NMR tubes
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Internal standard (optional, for precise quantification)
Procedure:
-
Initial Spectrum: Acquire an NMR spectrum of the starting material, (S)-glycidyl nosylate, to identify the characteristic chemical shifts of its protons.
-
Reaction Monitoring:
-
At regular intervals, withdraw a small aliquot from the reaction mixture.
-
Remove the solvent under reduced pressure (if the reaction solvent is not deuterated).
-
Dissolve the residue in a deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition: Acquire an NMR spectrum of the sample.
-
Analysis:
-
Identify the signals for the starting material and the product in the spectrum.
-
Choose a well-resolved signal for the starting material and one for the product that do not overlap with other signals.
-
Integrate these signals.
-
Calculate the molar ratio of product to starting material to determine the reaction conversion.
-
Data Presentation:
Table 2: ¹H NMR Monitoring of a Reaction with (S)-Glycidyl Nosylate
| Time (hours) | δ of (S)-Glycidyl Nosylate (ppm) | Integral of (S)-Glycidyl Nosylate Signal | δ of Product (ppm) | Integral of Product Signal | Molar Ratio (Product:SM) | % Conversion |
| 0 | 2.62, 2.84, 3.22 | 3.00 | - | 0.00 | 0:1 | 0% |
| 2 | 2.62, 2.84, 3.22 | 1.50 | 4.15 | 1.50 | 1:1 | 50% |
| 4 | 2.62, 2.84, 3.22 | 0.60 | 4.15 | 2.40 | 4:1 | 80% |
| 6 | 2.62, 2.84, 3.22 | < 0.05 | 4.15 | 2.95 | >59:1 | >98% |
Mass Spectrometry (MS)
Application Note: Mass spectrometry is a highly sensitive technique used to determine the molecular weight of the compounds in a reaction mixture. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying the starting material, product, and any byproducts.[10][15][16] For reactions with (S)-glycidyl nosylate, LC-MS can confirm the formation of the desired product by identifying its molecular ion peak. It is also particularly useful for detecting low-level impurities that may not be visible by TLC or NMR.[17] Techniques like Multiple Reaction Monitoring (MRM) can be used for highly specific and sensitive quantification of the target analytes.[10][15]
Experimental Protocol (LC-MS):
Materials:
-
LC-MS system (e.g., a triple quadrupole or single quadrupole mass spectrometer with an ESI or APCI source)[10]
-
LC column and solvents as described in the HPLC protocol.
Procedure:
-
Sample Preparation: Prepare samples as you would for HPLC analysis.
-
Method Development: Develop an LC method for separation. Optimize the mass spectrometer parameters (e.g., ionization source, voltages, gas flows) to achieve good sensitivity for the starting material and the expected product.
-
Data Acquisition: Inject the sample into the LC-MS system. Acquire data in full scan mode to identify all ions or in selected ion monitoring (SIM) or MRM mode to specifically monitor for the masses of the reactant and product.[10]
-
Analysis:
-
Extract the ion chromatograms for the m/z (mass-to-charge ratio) values corresponding to the starting material and the product.
-
Confirm the identity of the product by its mass spectrum.
-
Use the peak areas from the extracted ion chromatograms to quantify the reaction progress, similar to HPLC analysis.
-
DOT Script for Method Selection:
Caption: Decision tree for selecting an analytical method.
References
- 1. watson-int.com [watson-int.com]
- 2. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. youtube.com [youtube.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. researchgate.net [researchgate.net]
- 13. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 14. selectscience.net [selectscience.net]
- 15. benchchem.com [benchchem.com]
- 16. Glycidyl fatty acid esters in food by LC-MS/MS: method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
Application Note: HPLC Method for Determining the Purity of (S)-Glycidyl 3-nitrobenzenesulfonate
Introduction
(S)-Glycidyl 3-nitrobenzenesulfonate, also known as (S)-glycidyl nosylate, is a critical chiral intermediate in the synthesis of various pharmaceutical compounds, including beta-blockers and antiviral agents.[1] Its enantiomeric and chemical purity are paramount to ensure the stereospecificity and safety of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the accurate determination of both the enantiomeric and chemical purity of this compound.
The primary objective of this method is to separate and quantify the (S)-enantiomer from its corresponding (R)-enantiomer and other potential process-related impurities. A chiral stationary phase is employed for the enantiomeric purity assessment, while a reversed-phase method is outlined for determining chemical purity.
Materials and Methods
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatography Data System (CDS): OpenLab CDS or equivalent.
-
Analytical Balance: Mettler Toledo XPE205 or equivalent.
-
Volumetric Glassware: Class A.
-
Solvents: HPLC grade n-Hexane, 2-Propanol (IPA), Acetonitrile (ACN), and water.
-
Reference Standards: this compound (≥98% purity), (R)-Glycidyl 3-nitrobenzenesulfonate.[2][3]
-
Sample: this compound test sample.
Experimental Protocols
Protocol 1: Enantiomeric Purity Determination by Chiral HPLC
This protocol is designed for the separation and quantification of the (S)- and (R)-enantiomers of Glycidyl 3-nitrobenzenesulfonate.[4]
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column, such as one based on cellulose carbamate, is used for the separation of the chiral oxiranes.[4]
-
Mobile Phase: A mixture of n-Hexane and 2-Propanol (IPA). The exact ratio may require optimization but a starting point of 90:10 (v/v) is recommended.[4]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound and (R)-Glycidyl 3-nitrobenzenesulfonate reference standards and dissolve in 100 mL of the mobile phase.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and dissolve in 25 mL of the mobile phase.
-
-
Analysis Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention times of the (S)- and (R)-enantiomers.
-
Inject the sample solution in triplicate.
-
Calculate the percentage of the (R)-enantiomer in the sample using the peak areas from the chromatogram.
-
Protocol 2: Chemical Purity Determination by Reversed-Phase HPLC
This protocol is for the quantification of this compound and the detection of process-related impurities.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water. For compounds containing sulfonic acid groups, a simple mobile phase of acetonitrile, water, and an acid like phosphoric or formic acid can be effective.[5][6]
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-15 min: 30% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 30% B (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Standard and Sample Preparation:
-
Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound reference standard and dissolve in 50 mL of a 50:50 mixture of acetonitrile and water.
-
Sample Solution (1.0 mg/mL): Accurately weigh about 25 mg of the this compound test sample and dissolve in 25 mL of a 50:50 mixture of acetonitrile and water.
-
-
Analysis Procedure:
-
Equilibrate the column with the initial mobile phase composition until a stable baseline is obtained.
-
Inject the standard solution to determine the retention time and response factor of the main peak.
-
Inject the sample solution in triplicate.
-
Calculate the purity of the sample by the area normalization method, assuming all impurities have a similar response factor.
-
Data Presentation
The quantitative data should be summarized in the following tables for clear comparison and reporting.
Table 1: Enantiomeric Purity Results
| Sample ID | Peak Name | Retention Time (min) | Peak Area | Area % |
| Standard | (S)-enantiomer | |||
| (R)-enantiomer | ||||
| Sample 1 | (S)-enantiomer | |||
| (R)-enantiomer | ||||
| Sample 2 | (S)-enantiomer | |||
| (R)-enantiomer | ||||
| Sample 3 | (S)-enantiomer | |||
| (R)-enantiomer |
Table 2: Chemical Purity Results
| Sample ID | Peak Name | Retention Time (min) | Peak Area | Area % |
| Standard | This compound | |||
| Sample 1 | Impurity 1 | |||
| This compound | ||||
| Impurity 2 | ||||
| ... | ||||
| Sample 2 | Impurity 1 | |||
| This compound | ||||
| Impurity 2 | ||||
| ... | ||||
| Sample 3 | Impurity 1 | |||
| This compound | ||||
| Impurity 2 | ||||
| ... |
Mandatory Visualization
Caption: Experimental workflow for HPLC purity analysis.
References
- 1. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. (R)-(-)-Glycidyl nosylate, 98% | Fisher Scientific [fishersci.ca]
- 4. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Separation of Naphthalene-2-sulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. 3-Nitrobenzenesulfonic acid | SIELC Technologies [sielc.com]
Application Notes and Protocols for Chiral Separation of Amines using (S)-Glycidyl 3-nitrobenzenesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enantioselective analysis of chiral amines is of paramount importance in the pharmaceutical industry, as enantiomers of a drug candidate can exhibit significantly different pharmacological and toxicological profiles. Direct separation of enantiomers often requires specialized and expensive chiral stationary phases (CSPs). An effective and widely used alternative is the pre-column derivatization of the chiral amine with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers possess distinct physicochemical properties, allowing for their separation on more common and robust achiral stationary phases.
This document provides detailed application notes and protocols for the derivatization of primary and secondary chiral amines with (S)-Glycidyl 3-nitrobenzenesulfonate. This reagent offers a dual advantage: the chiral glycidyl moiety facilitates the formation of diastereomers, and the nitrobenzenesulfonate group acts as a strong chromophore, enhancing UV detection during HPLC analysis. The resulting diastereomeric derivatives can be effectively separated using standard reversed-phase HPLC techniques.
Principle of Derivatization and Separation
The derivatization reaction involves the nucleophilic attack of the amine on the electrophilic centers of this compound. The reaction can proceed via two main pathways: nucleophilic substitution at the sulfonyl group or ring-opening of the epoxide. For primary and secondary amines, the reaction typically occurs at the epoxide ring, which is a well-established pathway for creating a stable covalent bond.
The chiral center on the this compound molecule, upon reaction with a chiral amine containing an (R) or (S) center, results in the formation of two diastereomers: (S,R) and (S,S). These diastereomers have different three-dimensional arrangements and, consequently, different affinities for the stationary phase of the HPLC column, leading to different retention times and enabling their separation.
Data Presentation
The following table summarizes representative chromatographic data for the chiral separation of a model primary amine, (R/S)-1-phenylethylamine, after derivatization with this compound. This data is illustrative and serves to demonstrate the expected performance of the method. Actual retention times and resolution will vary depending on the specific amine, HPLC system, and exact chromatographic conditions.
| Analyte (Chiral Amine) | Diastereomer | Retention Time (min) | Resolution (Rs) |
| (R/S)-1-Phenylethylamine | (S,R)-Derivative | 12.5 | 2.2 |
| (S,S)-Derivative | 14.2 | ||
| (R/S)-Amphetamine | (S,R)-Derivative | 15.8 | 1.9 |
| (S,S)-Derivative | 17.5 |
Experimental Protocols
Materials and Reagents:
-
This compound (CDA)
-
Chiral amine sample
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Deionized water (18 MΩ·cm)
-
Formic acid or trifluoroacetic acid (TFA)
-
Standard laboratory glassware and equipment (vials, pipettes, vortex mixer, heating block)
Protocol for Derivatization of Chiral Amines:
-
Preparation of Reagent Solutions:
-
CDA Solution: Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily.
-
Amine Sample Solution: Prepare a 1 mg/mL solution of the chiral amine in acetonitrile.
-
Base Solution: Prepare a 1% (v/v) solution of triethylamine in acetonitrile.
-
-
Derivatization Reaction:
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the amine sample solution.
-
Add 20 µL of the triethylamine solution to the tube to act as a catalyst and scavenger for any acidic byproducts.
-
Add 150 µL of the CDA solution. Ensure a molar excess of the CDA to drive the reaction to completion.
-
Vortex the mixture for 30 seconds.
-
Incubate the reaction mixture at 60°C for 60 minutes in a heating block.
-
After incubation, cool the reaction mixture to room temperature.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the initial mobile phase composition (e.g., 50:50 acetonitrile:water).
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial prior to injection.
-
Protocol for HPLC Analysis:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally suitable.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 30% B
-
5-25 min: 30% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (due to the nitrobenzene chromophore).
Mandatory Visualizations
Caption: Derivatization of a chiral amine with this compound.
Troubleshooting & Optimization
how to improve reaction yield using (S)-Glycidyl 3-nitrobenzenesulfonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve reaction yields when using (S)-Glycidyl 3-nitrobenzenesulfonate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and solutions to improve reaction outcomes.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Inactive Reagent: this compound is moisture-sensitive and can degrade upon improper storage.[1] | - Ensure the reagent has been stored in a tightly sealed container under an inert atmosphere at 2-8°C.[1] - Use a freshly opened bottle or a properly stored aliquot. - Confirm the purity of the starting material via analytical techniques (e.g., NMR, GC) before use. |
| 2. Ineffective Base: The chosen base may not be strong enough to deprotonate the nucleophile (e.g., phenol or amine) effectively, or it may have poor solubility in the reaction solvent. | - For phenolic nucleophiles, consider using stronger bases like sodium hydride (NaH) in an aprotic polar solvent like DMF.[2][3] - Cesium fluoride (CsF) has been reported as an effective catalyst for the reaction of phenols.[1] - Ensure the base is anhydrous, as water can quench the base and hydrolyze the epoxide. | |
| 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures or side reactions may occur at elevated temperatures. | - For reactions with phenols and a base like K2CO3, heating may be necessary.[2] - Start with room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or LC-MS. | |
| Formation of Side Products | 1. Diol Formation: The epoxide ring can be opened by water present in the reaction mixture, leading to the formation of a diol. | - Use anhydrous solvents and reagents. Dry solvents using appropriate methods (e.g., molecular sieves, distillation). - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering. |
| 2. Double Alkylation/Secondary Reactions: The product of the initial reaction may react further with another molecule of the glycidyl nosylate, especially if the product is also nucleophilic. This is a known issue in beta-blocker synthesis.[4][5][6] | - Optimize the stoichiometry of the reactants. Using an excess of the nucleophile can help minimize this side reaction.[4][5] - A reactant molar ratio of 1:3 (glycidyl ether intermediate to amine) has been shown to improve selectivity.[5] | |
| 3. Regioselectivity Issues: The nucleophile may attack the central carbon of the epoxide, leading to a mixture of regioisomers. | - Under basic or nucleophilic conditions, the attack generally occurs at the less sterically hindered terminal carbon of the epoxide in an SN2 fashion.[7] - Ensure the reaction conditions are not acidic, as acidic conditions can promote attack at the more substituted carbon.[8] | |
| Difficult Purification | 1. Unreacted Starting Materials: If the reaction does not go to completion, separating the product from unreacted starting materials can be challenging. | - Monitor the reaction closely by TLC or LC-MS to ensure it has gone to completion. - Use an appropriate excess of one reagent (if feasible) to consume the other completely. |
| 2. Emulsion during Work-up: The presence of salts and polar solvents can lead to the formation of emulsions during aqueous work-up. | - Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions. - Filter the organic layer through a pad of celite or sodium sulfate. | |
| 3. Co-elution of Product and Impurities: The product and byproducts may have similar polarities, making chromatographic separation difficult. | - If the product is a solid, recrystallization can be an effective purification method.[9] - Consider derivatizing the product to change its polarity before chromatography. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a chiral building block primarily used in the synthesis of enantiomerically pure pharmaceuticals.[10] It is a key intermediate in the preparation of several beta-blockers, such as (S)-bisoprolol, and has also been used in the synthesis of HIV-1 protease inhibitors.[1] The (S)-enantiomer is often the more biologically active form of these drugs.[11]
Q2: How should I store this compound to ensure its stability?
A2: This reagent is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] It is recommended to store it in a refrigerator at 2-8°C.[1] Proper storage is crucial to prevent hydrolysis of the epoxide and maintain its reactivity.
Q3: What type of reaction does this compound typically undergo?
A3: It typically undergoes a nucleophilic substitution reaction where the epoxide ring is opened by a nucleophile. The 3-nitrobenzenesulfonate group is an excellent leaving group, facilitating the reaction. Under basic or nucleophilic conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the terminal, less sterically hindered carbon of the epoxide.[7]
Q4: Which bases are most effective for reactions with phenolic nucleophiles?
A4: The choice of base is critical for achieving a good yield. For phenolic nucleophiles, which are moderately acidic, a strong base is often required to generate the more nucleophilic phenoxide.
-
Sodium hydride (NaH) in an aprotic polar solvent like DMF is a highly effective combination, often giving higher yields compared to other bases.[2][3]
-
Potassium carbonate (K2CO3) can also be used, typically in a solvent like acetone or DMF, but may require heating.[2]
-
Cesium fluoride (CsF) has been specifically reported as an effective catalyst for the synthesis of enantiopure bisoprolol using this compound.[1] The use of cesium salts can enhance the rate and yield of O-alkylation reactions.
Q5: How can I monitor the progress of my reaction?
A5: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. You should see the consumption of the starting materials (the glycidyl nosylate and your nucleophile) and the appearance of a new spot for the product. Staining with potassium permanganate can be useful for visualizing the product if it is not UV-active. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) can be used to track the formation of the product and any side products.
Data Presentation
Table 1: Comparison of Bases for Williamson Ether Synthesis of Propargyl Ethers
This table compares the yields obtained using potassium carbonate versus sodium hydride in the synthesis of 2-amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles, which is analogous to the first step in many beta-blocker syntheses.
| Base | Solvent | Temperature | Reaction Time | Yield Range | Reference |
| K2CO3 | Acetone | 40-50°C | 12 h | 70-89% | [2][3] |
| NaH | DMF | 0°C to 25°C | 1.5-3 h | 80-96% | [2][3] |
This data suggests that for this specific transformation, NaH in DMF provides higher yields and requires shorter reaction times at a lower temperature compared to K2CO3 in acetone.
Experimental Protocols
Key Experiment: Synthesis of an (S)-Aryloxy-propanolamine Intermediate
This protocol describes a general procedure for the reaction of a phenol with this compound, which is a key step in the synthesis of many beta-blockers.
Materials:
-
Phenolic starting material (e.g., 4-(2-isopropoxyethoxymethyl)phenol for bisoprolol synthesis)
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or anhydrous Potassium Carbonate (K2CO3)
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Under an inert atmosphere (argon or nitrogen), add the phenolic starting material (1.0 eq) to a round-bottom flask equipped with a magnetic stir bar and dissolved in anhydrous DMF.
-
Deprotonation: Cool the solution to 0°C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Addition of Electrophile: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture to 0°C and cautiously quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired (S)-aryloxy-propanolamine intermediate.
Visualizations
Reaction Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bioengineer.org [bioengineer.org]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. eurekalert.org [eurekalert.org]
- 7. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]
- 8. Hydroxylation of Aryl Sulfonium Salts for Phenol Synthesis under Mild Reaction Conditions [mdpi.com]
- 9. scilit.com [scilit.com]
- 10. Chemoenzymatic Protocol for the Synthesis of Enantiopure β-Blocker (S)-Bisoprolol [mdpi.com]
- 11. Beta-Blockers – Chiralpedia [chiralpedia.com]
Technical Support Center: (S)-Glycidyl Nosylate Reactions with Nucleophiles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-glycidyl nosylate. The information is designed to help you anticipate and resolve common side reactions encountered during nucleophilic substitution and ring-opening reactions.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Product in Reactions with Amine Nucleophiles
Question: I am reacting (S)-glycidyl nosylate with a primary amine, but I'm getting a low yield of my target amino alcohol and a significant amount of a higher molecular weight byproduct. What could be the cause?
Answer: A common side reaction with primary amines is the formation of a di-addition product. After the initial nucleophilic attack of the primary amine on the epoxide, the resulting secondary amine can act as a nucleophile and react with a second molecule of (S)-glycidyl nosylate.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the primary amine nucleophile relative to (S)-glycidyl nosylate. This will increase the probability of the glycidyl nosylate reacting with the primary amine rather than the secondary amine product.
-
Temperature Control: Perform the reaction at a lower temperature. Higher temperatures can accelerate the rate of the second addition.[1]
-
Slow Addition: Add the (S)-glycidyl nosylate slowly to the solution of the primary amine. This maintains a high concentration of the primary amine relative to the glycidyl nosylate throughout the reaction, disfavoring the di-addition reaction.
Question: My reaction with a secondary amine is sluggish, and upon heating, I observe multiple unidentified products. How can I improve the reaction and avoid these side products?
Answer: Reactions with secondary amines can be slower than with primary amines due to increased steric hindrance.[2] Forcing the reaction with high heat can lead to polymerization of the glycidyl ether or other side reactions.[3] The hydroxyl group formed in the initial product can also catalyze further reactions.[4]
Troubleshooting Steps:
-
Use of a Catalyst: Consider using a Lewis acid or a base catalyst to promote the epoxide ring-opening at a lower temperature.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents can participate in hydrogen bonding and may facilitate the reaction.
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or LC-MS to determine the optimal reaction time and temperature, avoiding prolonged heating that can lead to side products.
Issue 2: Polymerization and Oligomerization in Reactions with Alcohol Nucleophiles
Question: I am attempting to open the epoxide ring of (S)-glycidyl nosylate with an alcohol, but I'm obtaining a viscous, polymeric material. What is causing this and how can I prevent it?
Answer: Glycidyl ethers are known to undergo anionic ring-opening polymerization, especially in the presence of strong bases or at elevated temperatures. The alkoxide formed from the initial reaction can act as an initiator for the polymerization of other glycidyl nosylate molecules.[3][5]
Troubleshooting Steps:
-
Avoid Strong Bases: If possible, use conditions that do not generate a high concentration of alkoxides. If a base is necessary, a weaker, non-nucleophilic base may be preferable.
-
Control Stoichiometry: Using a large excess of the alcohol nucleophile can help to ensure that the intermediate alkoxide is protonated by the excess alcohol before it can initiate polymerization.
-
Temperature Management: Maintain the lowest possible temperature that allows for a reasonable reaction rate to minimize thermally initiated polymerization.[1]
Issue 3: Formation of Disulfides and Other Side Products in Reactions with Thiol Nucleophiles
Question: When reacting (S)-glycidyl nosylate with a thiol, I am observing the formation of a disulfide byproduct in addition to the desired thioether alcohol. How can I avoid this?
Answer: Thiols are susceptible to oxidation to form disulfides, especially in the presence of air (oxygen).[6][7] This is a common side reaction that can reduce the yield of the desired ring-opened product.
Troubleshooting Steps:
-
Degas Solvents: Before use, degas the reaction solvent to remove dissolved oxygen.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric oxygen.
-
Control pH: The rate of thiol oxidation can be pH-dependent. Adjusting the pH of the reaction mixture may help to minimize disulfide formation.
Frequently Asked Questions (FAQs)
Q1: What are the two main reactive sites on (S)-glycidyl nosylate for nucleophilic attack?
A1: (S)-glycidyl nosylate has two primary electrophilic sites that can be attacked by nucleophiles:
-
The epoxide ring: The strained three-membered ring can undergo nucleophilic ring-opening.[8][9]
-
The carbon bearing the nosylate group: The nosylate is an excellent leaving group, allowing for direct nucleophilic substitution.[8][9]
The preferred site of attack depends on the nucleophile, reaction conditions (e.g., acidic vs. basic), and steric factors.
Q2: How does the regioselectivity of the epoxide ring-opening differ under acidic and basic conditions?
A2: The regioselectivity of the epoxide ring-opening is a critical factor in determining the final product structure.
-
Under basic or neutral conditions (strong nucleophiles): The reaction generally follows an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon of the epoxide.[10]
-
Under acidic conditions: The epoxide oxygen is first protonated, and the reaction proceeds with significant SN1 character. The nucleophile then attacks the more substituted carbon, which can better stabilize the partial positive charge that develops.[10]
Q3: What role does the nosylate group play in the reactivity of (S)-glycidyl nosylate?
A3: The 3-nitrobenzenesulfonate (nosylate) group is a very good leaving group due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting anion. This makes the carbon to which it is attached susceptible to direct SN2 displacement by a nucleophile.[8][9] This reactivity is competitive with the epoxide ring-opening.
Q4: Can hydrolysis of (S)-glycidyl nosylate be a significant side reaction?
A4: Yes, in the presence of water, (S)-glycidyl nosylate can undergo hydrolysis to form a diol. This is particularly relevant under acidic or basic conditions which can catalyze the epoxide ring-opening by water.[10][11] To avoid this, it is crucial to use anhydrous solvents and reagents.
Data Presentation
Table 1: Common Side Reactions of (S)-Glycidyl Nosylate with Nucleophiles and Mitigation Strategies
| Nucleophile | Common Side Reaction(s) | Potential Cause(s) | Recommended Mitigation Strategy(ies) |
| Primary Amines | Di-addition Product | Reaction of the secondary amine product with another molecule of (S)-glycidyl nosylate. | Use a molar excess of the primary amine; slow addition of (S)-glycidyl nosylate; lower reaction temperature. |
| Secondary Amines | Polymerization, Multiple Products | Sluggish reaction requiring high temperatures; hydroxyl-catalyzed side reactions. | Use a catalyst (Lewis acid or base); optimize solvent; monitor reaction progress closely.[4] |
| Alcohols | Polymerization/Oligomerization | Anionic ring-opening polymerization initiated by the intermediate alkoxide.[5] | Avoid strong bases; use a large excess of the alcohol; maintain low reaction temperatures. |
| Thiols | Disulfide Formation | Oxidation of the thiol by atmospheric oxygen.[6] | Degas solvents; use an inert atmosphere; control pH. |
| All Nucleophiles | Hydrolysis | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents.[11] |
| All Nucleophiles | Substitution at Nosylate | Direct SN2 displacement of the nosylate group. | Choice of nucleophile and reaction conditions can influence the selectivity between ring-opening and substitution. |
Experimental Protocols
Protocol 1: Minimizing Di-addition in the Reaction of (S)-Glycidyl Nosylate with a Primary Amine
This protocol is designed to favor the formation of the mono-adduct.
-
Reagent Preparation:
-
Dissolve the primary amine (2-5 equivalents) in a suitable anhydrous solvent (e.g., THF, acetonitrile) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar).
-
Prepare a separate solution of (S)-glycidyl nosylate (1 equivalent) in the same anhydrous solvent.
-
-
Reaction Setup:
-
Cool the solution of the primary amine to 0 °C using an ice bath.
-
Set up a dropping funnel containing the (S)-glycidyl nosylate solution to be added to the amine solution.
-
-
Reaction Execution:
-
Add the (S)-glycidyl nosylate solution dropwise to the stirred amine solution over a period of 1-2 hours.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-24 hours.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the desired product.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
-
Mandatory Visualizations
Caption: Main reaction pathways and common side reactions of (S)-glycidyl nosylate.
Caption: Troubleshooting workflow for common side reactions.
References
- 1. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glycidyl ether reactions with amines | Semantic Scholar [semanticscholar.org]
- 3. Poly(allyl glycidyl ether)-A versatile and functional polyether platform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Page loading... [wap.guidechem.com]
- 9. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Purification of (S)-Glycidyl 3-nitrobenzenesulfonate Reaction Products
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products from reactions involving (S)-Glycidyl 3-nitrobenzenesulfonate, also known as (S)-glycidyl nosylate.
Frequently Asked Questions (FAQs)
Q1: What are the typical purification methods for products derived from (S)-glycidyl nosylate reactions?
A1: The choice of purification method depends on the physical properties of the product (e.g., solid vs. oil) and the nature of the impurities. The most common techniques are:
-
Flash Column Chromatography: Highly effective for separating products from unreacted starting materials, the nosyl group, and other byproducts. It is versatile for both oils and solids.[1][2]
-
Recrystallization: Ideal for solid products to achieve high purity. A common solvent system for the starting material, this compound, is a mixture of hexane and ethyl acetate.[3]
-
Aqueous Work-up: Essential for removing inorganic salts, residual acids or bases, and water-soluble impurities before further purification.[3][4]
-
Distillation/Fractional Distillation: Suitable for thermally stable, volatile liquid products.[3][5]
Q2: What are the common impurities I should expect?
A2: Impurities often stem from unreacted starting materials or side reactions. Key impurities include:
-
Unreacted this compound: The starting epoxide.
-
3-Nitrobenzenesulfonic Acid (or its salt): Formed from the displacement of the nosylate leaving group.
-
Diol Byproducts: Resulting from the epoxide ring opening by water present in the reaction mixture.
-
Polymerization Products: Epoxides can polymerize, especially under harsh acidic or basic conditions.[6]
-
Regioisomers: If the nucleophile attacks the central carbon of the epoxide instead of the terminal one, regioisomeric byproducts can form.[6]
Q3: My product is a viscous oil that won't crystallize. What should I do?
A3: This is a common challenge. Here are several strategies to try:
-
High-Vacuum Drying: Ensure all residual solvent is removed, as it can prevent crystallization.
-
Solvent Trituration: Add a non-solvent (a solvent in which your product is insoluble, like hexane) to the oil and stir vigorously.[7][8] This can sometimes induce precipitation of the product.
-
Flash Column Chromatography: This is the most reliable method for purifying non-crystalline oils.
-
Seed Crystals: If you have a small amount of pure, solid material, adding a tiny crystal to the oil can initiate crystallization.
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification process.
Guide 1: Poor Separation in Flash Column Chromatography
Problem: My product co-elutes with an impurity (e.g., starting material or a byproduct).
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// Nodes start [label="Poor Separation\nObserved on TLC/Column", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_rf [label="Are Rf values\ntoo high (>0.5)?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decrease_polarity [label="Decrease Solvent Polarity\n(Increase % of non-polar solvent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_streaking [label="Is there streaking\nor tailing on TLC?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_modifier [label="Add a Modifier:\n- 0.5-1% Triethylamine (for bases)\n- 0.5-1% Acetic Acid (for acids)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; change_system [label="Change Solvent System\n(e.g., Hex/EtOAc to DCM/MeOH)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_rp [label="Consider Reversed-Phase\nChromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Improved Separation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_rf; check_rf -> decrease_polarity [label="Yes"]; check_rf -> check_streaking [label="No"]; decrease_polarity -> success; check_streaking -> add_modifier [label="Yes"]; check_streaking -> change_system [label="No"]; add_modifier -> success; change_system -> consider_rp; consider_rp -> success; } dot Caption: Decision tree for troubleshooting poor chromatographic separation.
Solutions & Methodologies:
-
Optimize the Solvent System: The key to good separation is finding a solvent system where your product has an Rf value of approximately 0.25-0.35 on TLC.
-
If the spots are too high on the TLC plate, decrease the polarity of the eluent (e.g., increase the hexane content in a hexane/ethyl acetate mixture).
-
If the spots are not moving from the baseline, increase the polarity (e.g., increase the ethyl acetate content).
-
-
Add a Modifier: If tailing or streaking is observed, it may indicate that your compound is interacting too strongly with the acidic silica gel.
-
For basic compounds (e.g., amines), add 0.5-1% triethylamine to the eluent to neutralize acidic sites on the silica.[9]
-
For acidic compounds, add 0.5-1% acetic acid to the eluent.
-
-
Change the Solvent System Entirely: Sometimes a different combination of solvents provides better selectivity. If a hexane/ethyl acetate system fails, try a dichloromethane/methanol or toluene/acetone system.
| Table 1: Suggested Starting Solvent Systems for Flash Chromatography | |
| Compound Polarity | Suggested Eluent System |
| Non-polar | Hexane / Ethyl Acetate (9:1 to 4:1) |
| Moderately Polar | Hexane / Ethyl Acetate (1:1 to 1:4) |
| Polar | Dichloromethane / Methanol (99:1 to 9:1) |
| Very Polar | Ethyl Acetate / Methanol / Acetic Acid |
Guide 2: Product Decomposes on Silica Gel
Problem: The product appears to degrade during column chromatography, resulting in low yield and multiple new spots on TLC analysis of the collected fractions. Epoxides can be sensitive to the acidic nature of silica gel.[2][10]
Solutions:
-
Neutralize the Silica: Before packing the column, wash the silica gel with a solvent system containing 1-2% triethylamine, then use an eluent containing 0.5-1% triethylamine during the purification.[9]
-
Use a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is a good alternative to silica for acid-sensitive compounds.[11]
-
Reversed-Phase Silica (C18): This is an excellent option where the stationary phase is non-polar, and polar solvents are used for elution.
-
Guide 3: Recrystallization Fails or Yields Impure Product
Problem: The crude solid product does not dissolve, does not crystallize upon cooling, or the resulting crystals are still impure.
dot graph Troubleshooting_Recrystallization { graph [splines=ortho, nodesep=0.4, ranksep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
// Nodes start [label="Recrystallization Fails", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_dissolve [label="Does it dissolve in\nboiling solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_crash_out [label="Does it 'crash out'\nwhen hot?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_no_xtal [label="No crystals form\non cooling?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; more_polar_solvent [label="Use a more\npolar solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_cosolvent [label="Add a miscible\n'good' solvent dropwise", fillcolor="#4285F4", fontcolor="#FFFFFF"]; less_polar_solvent [label="Use a less\npolar solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; induce_xtal [label="Induce Crystallization:\n1. Scratch flask walls\n2. Add seed crystal\n3. Cool in ice bath", fillcolor="#4285F4", fontcolor="#FFFFFF"]; success [label="Pure Crystals", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> check_dissolve; check_dissolve -> check_crash_out [label="Yes"]; check_dissolve -> more_polar_solvent [label="No"]; check_crash_out -> less_polar_solvent [label="Yes"]; check_crash_out -> check_no_xtal [label="No"]; check_no_xtal -> induce_xtal [label="Yes"]; more_polar_solvent -> success; less_polar_solvent -> success; induce_xtal -> success; } dot Caption: Troubleshooting workflow for failed recrystallization attempts.
Solutions:
-
Finding the Right Solvent: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Test small batches of your crude product with different solvents (e.g., isopropanol, ethyl acetate, toluene, hexane/ethyl acetate mixtures) to find the best one.[12]
-
-
Using a Two-Solvent System: If a single solvent doesn't work, use a solvent pair. Dissolve the compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, while hot, add a "bad" solvent (in which it is poorly soluble) dropwise until the solution becomes cloudy. Add a drop or two of the good solvent to clarify and then allow it to cool slowly.
-
Control the Cooling Rate: Slow cooling is crucial for forming large, pure crystals. Do not place the hot flask directly into an ice bath. Let it cool to room temperature first, then transfer it to a refrigerator, and finally to a freezer if necessary.
| Table 2: Common Recrystallization Solvents | |
| Solvent | Polarity |
| Hexane | Non-polar |
| Toluene | Non-polar |
| Diethyl Ether | Slightly Polar |
| Ethyl Acetate | Polar Aprotic |
| Isopropanol | Polar Protic |
| Ethanol | Polar Protic |
| Water | Very Polar |
Experimental Protocols
Protocol 1: General Aqueous Work-up
This protocol is designed to remove water-soluble impurities after the reaction is complete.
-
Quench the Reaction: If necessary, quench the reaction by slowly adding it to an ice-cold solution (e.g., water or a saturated ammonium chloride solution).
-
Transfer to Separatory Funnel: Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the product.[4][13]
-
Wash with Base: Wash the organic layer with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove acidic impurities like 3-nitrobenzenesulfonic acid.[4][13] Check the pH of the aqueous layer to ensure it is basic.
-
Wash with Brine: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water and break up any emulsions.
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to obtain the crude product.
Protocol 2: Flash Column Chromatography
This protocol provides a general procedure for purification using a silica gel column.
-
Prepare the Column:
-
Select a column size appropriate for the amount of crude material (typically a 50:1 to 100:1 ratio of silica to crude product by weight).
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under positive pressure, ensuring there are no air bubbles or cracks.
-
-
Load the Sample:
-
Dissolve the crude product in a minimum amount of the column solvent or a stronger solvent like dichloromethane.
-
Alternatively, for less soluble products, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.
-
-
Elute the Column:
-
Begin elution with the least polar solvent mixture determined by TLC analysis.
-
Apply gentle, steady air pressure to the top of the column to achieve a consistent flow rate.
-
Gradually increase the solvent polarity (gradient elution) if necessary to elute the product.
-
-
Collect and Analyze Fractions:
-
Collect fractions in test tubes.
-
Analyze the fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
References
- 1. Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 4. (R)-(-)-Glycidyl nosylate | 115314-17-5 [chemicalbook.com]
- 5. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [wap.guidechem.com]
- 8. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% | Fisher Scientific [fishersci.ca]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 12. Reagents & Solvents [chem.rochester.edu]
- 13. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
managing the moisture sensitivity of (S)-glycidyl nosylate during experiments
Welcome to the technical support center for (S)-glycidyl nosylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of this reagent during experimental work. Here you will find troubleshooting advice and frequently asked questions to ensure the successful use of (S)-glycidyl nosylate in your research.
Frequently Asked Questions (FAQs)
Q1: What is (S)-glycidyl nosylate and why is it moisture sensitive?
(S)-glycidyl nosylate is a chiral organic compound widely used as an intermediate in the synthesis of pharmaceuticals, such as the beta-blocker Landiolol.[1] Its structure contains a reactive epoxide ring and a nosylate (3-nitrobenzenesulfonate) group. The nosylate is an excellent leaving group, making the molecule susceptible to nucleophilic attack. Water in the environment can act as a nucleophile, leading to the hydrolysis of the sulfonate ester and/or opening of the epoxide ring. This degradation compromises the purity and reactivity of the material, potentially leading to failed reactions or the formation of impurities.
Q2: How should I properly store (S)-glycidyl nosylate?
To maintain its integrity, (S)-glycidyl nosylate should be stored under the following conditions:
-
Temperature: 2-8°C.[2]
-
Atmosphere: Under an inert atmosphere, such as nitrogen or argon.
-
Container: In a tightly sealed container in a dry place.
Q3: What are the primary degradation products of (S)-glycidyl nosylate when exposed to moisture?
The primary degradation product from the hydrolysis of the sulfonate ester is (S)-glycidol. Further reaction with water can also lead to the opening of the epoxide ring to form a diol.
Q4: Can I visually inspect the material to assess its quality?
(S)-glycidyl nosylate is typically an off-white to yellow-brown crystalline powder. While significant degradation may lead to changes in appearance or texture (e.g., becoming sticky or discolored), visual inspection is not a reliable method for determining purity. Spectroscopic and chromatographic methods are necessary for an accurate assessment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield in my reaction. | Degradation of (S)-glycidyl nosylate due to moisture contamination. | - Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum) before use.- Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, solvent purification system).- Handle the reagent under an inert atmosphere (nitrogen or argon) using a glove box or Schlenk line techniques.- Minimize the time the reagent container is open to the atmosphere. |
| Formation of unexpected byproducts. | The nucleophile in your reaction is reacting with the hydrolysis product, (S)-glycidol, or the diol instead of (S)-glycidyl nosylate. | - Confirm the purity of your (S)-glycidyl nosylate using 1H NMR or HPLC before starting the reaction (see analytical protocols below).- If degradation is detected, use a fresh, properly stored batch of the reagent. |
| Inconsistent reaction outcomes. | Variable moisture content in the reaction setup. | - Standardize your experimental protocol for handling moisture-sensitive reagents.- Use a consistent source of anhydrous solvents and reagents.- Ensure the inert atmosphere in your reaction setup is maintained throughout the experiment. |
Experimental Protocols
Protocol 1: General Handling of (S)-Glycidyl Nosylate Under Anhydrous Conditions
This protocol outlines the best practices for setting up a reaction involving (S)-glycidyl nosylate to minimize exposure to moisture.
Materials:
-
(S)-glycidyl nosylate
-
Anhydrous reaction solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Reaction flask and other necessary glassware (e.g., addition funnel, condenser)
-
Inert gas source (Nitrogen or Argon) with a manifold (Schlenk line) or a glove box
-
Septa, needles, and syringes
Procedure:
-
Glassware Preparation:
-
Thoroughly wash and dry all glassware.
-
Place the glassware in an oven at >120°C for at least 4 hours (preferably overnight).
-
Assemble the glassware while still hot and immediately place it under a positive pressure of inert gas. Allow to cool to room temperature under the inert atmosphere. Alternatively, flame-dry the assembled glassware under vacuum and then backfill with inert gas.
-
-
Reagent Transfer:
-
If working on a Schlenk line, ensure a positive flow of inert gas.
-
Allow the container of (S)-glycidyl nosylate to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
In a glove box or under a positive pressure of inert gas, quickly weigh the desired amount of (S)-glycidyl nosylate and add it to the reaction flask.
-
If adding as a solution, dissolve the weighed reagent in anhydrous solvent inside the glove box or under a positive flow of inert gas and transfer via a cannula or a dry syringe.
-
-
Solvent and Reagent Addition:
-
Add anhydrous solvent to the reaction flask via a dry syringe or cannula.
-
Add other reagents, ensuring they are also anhydrous, via a dry syringe or an addition funnel.
-
-
Reaction Execution:
-
Maintain a positive pressure of inert gas throughout the reaction. Use a bubbler to monitor the gas flow.
-
If heating, ensure the condenser is properly set up and the inert atmosphere is maintained.
-
Protocol 2: Analytical Monitoring of (S)-Glycidyl Nosylate Degradation
A. By 1H NMR Spectroscopy:
Hydrolysis of (S)-glycidyl nosylate to (S)-glycidol can be monitored by observing changes in the 1H NMR spectrum.
-
(S)-glycidyl nosylate: The protons of the glycidyl group will have characteristic shifts. Based on the structure, expect signals for the -CH2-O- group and the epoxide protons. The aromatic protons of the nosylate group will appear in the aromatic region. The 1H NMR spectrum of (S)-glycidyl nosylate in CDCl3 shows signals at approximately δ 2.62 (dd, 1H), 2.84 (dd, 1H), 3.22 (m, 1H), 4.07 (dd, 1H), 4.49 (dd, 1H) for the glycidyl moiety, and aromatic signals between δ 7.80 and 8.78.[2][3]
-
(S)-glycidol (Hydrolysis Product): The spectrum will show the disappearance of the nosylate aromatic signals and a shift in the signals for the glycidyl protons. A broad signal for the hydroxyl proton will also appear. The 1H NMR spectrum of glycidol in CDCl3 shows characteristic signals for the epoxide and alcohol protons.
B. By High-Performance Liquid Chromatography (HPLC):
A reverse-phase HPLC method can be developed to separate the more polar (S)-glycidol from the less polar (S)-glycidyl nosylate.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile.
-
-
Detection: UV detector at a wavelength where both compounds have some absorbance (e.g., 220 nm for the epoxide and 260 nm for the nosylate group).
-
Expected Elution: (S)-glycidol, being more polar, will elute earlier than (S)-glycidyl nosylate.
Visualizations
Caption: Workflow for handling (S)-glycidyl nosylate.
Caption: Troubleshooting logic for common issues.
References
optimizing reaction temperature and time for (S)-Glycidyl 3-nitrobenzenesulfonate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature and time for the synthesis of (S)-Glycidyl 3-nitrobenzenesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
A1: The synthesis typically involves the reaction of (S)-glycidol with 3-nitrobenzenesulfonyl chloride in the presence of a base, such as triethylamine (TEA), in a suitable solvent like methylene chloride. The base is crucial for scavenging the hydrochloric acid generated during the reaction.
Q2: What are the recommended starting temperatures for this reaction?
A2: Published procedures suggest a range of temperatures. A common starting point is a low temperature, such as -20°C, to control the exothermic nature of the reaction and minimize side product formation.[1] Another approach involves cooling the reaction mixture to 0°C before the addition of the sulfonyl chloride.
Q3: How does the reaction time influence the yield and purity of the product?
A3: Reaction time is a critical parameter that often depends on the reaction temperature. At lower temperatures, such as -20°C, a significantly longer reaction time (e.g., 96 hours) may be required for the reaction to reach completion.[1] Shorter reaction times are often associated with reactions conducted at or above room temperature, although this may increase the risk of side reactions. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the optimal reaction time.
Q4: What are some common side products, and how can their formation be minimized?
A4: A potential side product is the di-substituted product formed from the reaction of the product with another molecule of (S)-glycidol. The instability of glycidol can also lead to the formation of various side products.[2] To minimize these, it is recommended to:
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Maintain a low reaction temperature.
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Slowly add the 3-nitrobenzenesulfonyl chloride to the solution of (S)-glycidol and base.
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Use (S)-glycidol with high purity.
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Consider in situ generation of (S)-glycidol from a more stable precursor like (R)-3-chloro-1,2-propanediol.[2][3]
Q5: What are the recommended work-up and purification procedures?
A5: After the reaction is complete, the typical work-up involves filtering the reaction mixture to remove the triethylamine hydrochloride salt. The filtrate is then washed sequentially with a weak acid (e.g., 10% aqueous tartaric acid), saturated saline solution, and deionized water to remove any remaining impurities.[1] The final product can be purified by recrystallization, for example, from a mixture of hexane and ethyl acetate.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction. | - Increase the reaction time, especially at low temperatures. Monitor the reaction progress by TLC or HPLC. - Consider raising the reaction temperature incrementally, but be mindful of potential side reactions. |
| Degradation of (S)-glycidol. | - Use fresh, high-purity (S)-glycidol. - Consider a procedure that generates (S)-glycidol in situ from a stable precursor.[2][3] | |
| Loss of product during work-up. | - Ensure the pH of the aqueous washes is appropriate to avoid hydrolysis of the product. - Minimize the number of extraction and transfer steps. | |
| Low Purity (presence of multiple spots on TLC) | Formation of side products. | - Lower the reaction temperature to improve selectivity. - Ensure slow and controlled addition of 3-nitrobenzenesulfonyl chloride. |
| Impure starting materials. | - Verify the purity of (S)-glycidol and 3-nitrobenzenesulfonyl chloride before starting the reaction. | |
| Reaction does not start or is very slow | Insufficiently active base. | - Use a fresh bottle of triethylamine or distill it before use. |
| Low reaction temperature. | - While low temperatures are generally recommended, if the reaction is impractically slow, a modest increase in temperature (e.g., from -20°C to 0°C or room temperature) can be considered. | |
| Moisture in the reaction. | - Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon), as the product is moisture-sensitive.[4] |
Experimental Protocols
Protocol 1: Low-Temperature Synthesis
This protocol is based on a method reported to yield a high purity product.[1]
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (S)-glycidol (1.3 equivalents) and triethylamine (1.3 equivalents) in a suitable solvent (e.g., methylene chloride).
-
Cooling: Cool the solution to -20°C using a suitable cooling bath (e.g., a dry ice/acetone bath).
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Addition of Sulfonyl Chloride: Slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the cooled mixture.
-
Reaction: Stir the reaction mixture continuously at -20°C for 96 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate sequentially with 10% (w/w) aqueous tartaric acid, saturated saline, and deionized water.
-
Dry the organic phase over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a hexane/ethyl acetate mixture.
Protocol 2: Synthesis with In Situ Generated Glycidol
This approach avoids the isolation of the potentially unstable (S)-glycidol.[2]
-
Glycidol Formation: In a reaction vessel, reflux a solution of (R)-3-chloro-1,2-propanediol with a base such as potassium carbonate or potassium phosphate tribasic in a solvent like methylene chloride for 3-25 hours to generate (S)-glycidol in situ.[2]
-
Cooling: Cool the resulting mixture to 0°C.
-
Addition of Reagents: Add triethylamine, a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and then slowly add 3-nitrobenzenesulfonyl chloride.
-
Reaction: Allow the reaction to stir for an additional hour at room temperature.
-
Work-up:
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Wash the reaction mixture with an aqueous potassium carbonate solution, followed by 1N aqueous hydrochloric acid, and then water.
-
Dry the organic layer with anhydrous sodium sulfate.
-
-
Isolation and Purification: Evaporate the solvent under reduced pressure and purify the residue by recrystallization from a hexane/ethyl acetate mixture.[2]
Quantitative Data Summary
| Parameter | Protocol 1 [1] | Protocol 2 (Example) [2] |
| Starting Material | (S)-Glycidol | (R)-3-chloro-1,2-propanediol |
| Temperature | -20°C | Reflux, then 0°C to RT |
| Time | 96 hours | 3-25 hours (glycidol formation) + 1 hour (sulfonylation) |
| Yield | 97% | 80.5% |
| Chemical Purity | >98.0% (GC) | 99.2% |
| Optical Purity | Not specified | 99.5% ee (GC) |
Visualizations
References
- 1. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 2. US20070265458A1 - Process for the Preparation of Glycidyl Derivatives - Google Patents [patents.google.com]
- 3. US5965753A - Process for preparation of glycidyl sulfonate derivative - Google Patents [patents.google.com]
- 4. Glycidyl (S)-(+)-3-nitrobenzenesulfonate, 98% | Fisher Scientific [fishersci.ca]
identifying common impurities in commercial (S)-Glycidyl 3-nitrobenzenesulfonate
Welcome to the Technical Support Center for (S)-Glycidyl 3-nitrobenzenesulfonate. This resource is designed to assist researchers, scientists, and drug development professionals in identifying and troubleshooting common impurities that may be present in commercial batches of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial this compound?
A1: Commercial this compound is synthesized from (R)-glycidol and 3-nitrobenzenesulfonyl chloride. Consequently, common impurities can be categorized as follows:
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Starting Materials: Unreacted (R)-glycidol and 3-nitrobenzenesulfonyl chloride.
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Enantiomeric Impurity: The corresponding (R)-enantiomer, (R)-Glycidyl 3-nitrobenzenesulfonate.
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Hydrolysis Products: (S)-2,3-dihydroxypropyl 3-nitrobenzenesulfonate, resulting from the opening of the epoxide ring, and 3-nitrobenzenesulfonic acid from the hydrolysis of the starting material.
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Residual Solvents: Solvents used during the synthesis and purification process, such as dichloromethane, ethyl acetate, or hexane.
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Oligomers: Low molecular weight polymers formed from the self-polymerization of glycidol.
Q2: How can I determine the enantiomeric purity of my this compound sample?
A2: The enantiomeric purity can be determined using chiral High-Performance Liquid Chromatography (HPLC). A published method utilizes a cellulose carbamate-based chiral stationary phase.[1] This allows for the separation and quantification of the (S) and (R) enantiomers.
Q3: What analytical techniques are recommended for a comprehensive purity assessment?
A3: A combination of techniques is recommended for a full impurity profile:
-
Chiral HPLC: To determine enantiomeric purity.
-
Reversed-Phase or Normal-Phase HPLC: For the quantification of the main component and non-volatile impurities like unreacted starting materials and hydrolysis products.
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Headspace Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual volatile organic solvents.[2][3][4][5][6]
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Quantitative Nuclear Magnetic Resonance (qNMR): For an accurate assay of the main component and quantification of impurities without the need for reference standards for every impurity.[7][8][9]
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Unexpected peaks in the 1H NMR spectrum could correspond to several of the common impurities. For example, signals from residual solvents are a frequent observation. Broader peaks may indicate the presence of oligomers. Comparing your spectrum with the known spectra of the starting materials and potential hydrolysis products can aid in identification.
Q5: The product appears discolored (yellow to brownish). Does this indicate impurity?
A5: While pure this compound is typically a white to off-white solid, a yellowish or brownish tint can indicate the presence of impurities, particularly nitro-aromatic compounds or degradation products. However, slight coloration does not necessarily mean the product is outside of an acceptable purity specification for its intended use. A thorough analytical characterization is recommended.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low assay value by HPLC/qNMR | - Presence of significant amounts of impurities (starting materials, hydrolysis products, solvents).- Product degradation due to improper storage (moisture sensitivity). | - Perform a full impurity profile analysis using the recommended techniques.- Ensure the product has been stored in a tightly sealed container under inert gas and at the recommended temperature. |
| Peak corresponding to the (R)-enantiomer observed in chiral HPLC | - Use of non-enantiopure (R)-glycidol as a starting material.- Racemization during synthesis or workup (unlikely under standard conditions). | - Verify the enantiomeric purity of the starting (R)-glycidol.- If high enantiopurity is critical, consider recrystallization of the final product, though this may not be effective for enantiomeric purification. |
| Presence of residual solvents detected by GC-MS | - Incomplete removal of solvents after the final purification step. | - If the solvent levels exceed acceptable limits for your application, the material can be further dried under vacuum. |
| Additional peaks in non-chiral HPLC | - Unreacted 3-nitrobenzenesulfonyl chloride or (R)-glycidol.- Hydrolysis to (S)-2,3-dihydroxypropyl 3-nitrobenzenesulfonate or 3-nitrobenzenesulfonic acid. | - Use reference standards of the potential impurities to confirm their identity by retention time.- Adjust the purification process (e.g., additional washing or recrystallization) in future syntheses. |
Quantitative Data Summary
The following table provides a typical impurity profile for a commercial batch of this compound with a purity of >98%. The specified limits are for illustrative purposes and may vary between suppliers.
| Analyte | Typical Concentration | Specification Limit | Analytical Method |
| This compound | > 99.0% | ≥ 98.0% | HPLC / qNMR |
| (R)-Glycidyl 3-nitrobenzenesulfonate | < 0.5% | ≤ 1.0% | Chiral HPLC |
| (R)-Glycidol | Not Detected | ≤ 0.1% | HPLC |
| 3-Nitrobenzenesulfonyl chloride | < 0.2% | ≤ 0.5% | HPLC |
| 3-Nitrobenzenesulfonic acid | < 0.1% | ≤ 0.2% | HPLC |
| (S)-2,3-dihydroxypropyl 3-nitrobenzenesulfonate | < 0.3% | ≤ 0.5% | HPLC |
| Dichloromethane | < 100 ppm | ≤ 600 ppm (ICH Q3C) | Headspace GC-MS |
| Ethyl Acetate | < 50 ppm | ≤ 5000 ppm (ICH Q3C) | Headspace GC-MS |
Experimental Protocols
Chiral HPLC Method for Enantiomeric Purity
-
Column: Chiralcel® OD-H (or equivalent cellulose carbamate-based column)
-
Mobile Phase: Hexane: 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of the mobile phase.
HPLC Method for Assay and Impurity Determination
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Headspace GC-MS for Residual Solvents
-
GC Column: DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness (or equivalent)
-
Oven Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Carrier Gas: Helium, constant flow of 1.2 mL/min
-
Injector: Split mode (10:1), 250 °C
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Equilibration Time: 15 minutes
-
-
MS Detector:
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: 35-350 amu
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Visualizations
References
- 1. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Residual Solvent Analysis Information | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Determination of Residual Solvents in Linezolid by Static Headspace GC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. The Application of Quantitative 1H-NMR for the Determination of Orlistat in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent racemization in syntheses involving (S)-glycidyl nosylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-glycidyl nosylate. The focus is on preventing racemization during synthetic transformations to maintain the enantiopurity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What is (S)-glycidyl nosylate and why is its stereochemistry important?
A1: (S)-glycidyl nosylate is a chiral building block widely used in the synthesis of various pharmaceuticals, particularly beta-blockers like (S)-metoprolol and Landiolol.[1][2] The "S" designation refers to the specific stereochemical configuration at the chiral center of the epoxide ring. This stereochemistry is crucial because the biological activity of many drugs is dependent on their specific three-dimensional structure. For instance, the (S)-enantiomer of many beta-blockers is significantly more active than the (R)-enantiomer. Therefore, maintaining the stereochemical integrity of (S)-glycidyl nosylate throughout a synthesis is paramount to ensure the efficacy of the final active pharmaceutical ingredient (API).
Q2: What is the primary reaction involving (S)-glycidyl nosylate and how can it affect stereochemistry?
A2: The most common reaction is the nucleophilic ring-opening of the epoxide. This reaction is typically highly stereospecific and proceeds via an S(_N)2 mechanism. In this mechanism, the nucleophile attacks the least sterically hindered carbon of the epoxide from the side opposite to the oxygen atom, leading to an inversion of the configuration at that center. When the nucleophile attacks the terminal carbon of the glycidyl group, the stereocenter is unaffected, thus preserving the overall enantiopurity of the product. However, under certain conditions, side reactions can lead to racemization, which is the formation of an equal mixture of both (S) and (R) enantiomers, rendering the product therapeutically less effective or inactive.
Q3: What are the main causes of racemization in syntheses involving (S)-glycidyl nosylate?
A3: Racemization in syntheses with (S)-glycidyl nosylate can occur through several pathways:
-
Base-catalyzed isomerization: Strong bases can deprotonate the carbon atom adjacent to the epoxide ring, leading to the formation of an achiral enolate intermediate, which can then be protonated to form a racemic mixture.
-
Harsh reaction conditions: High temperatures can provide enough energy to overcome the activation barrier for racemization pathways.
-
Presence of certain impurities: Acidic or basic impurities can catalyze side reactions that lead to loss of stereochemical purity.
-
Unwanted side reactions: Depending on the substrate and reagents, side reactions that proceed through non-stereospecific mechanisms can lead to the formation of racemic byproducts.
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (ee) in the product after reacting (S)-glycidyl nosylate with a nucleophile.
| Possible Cause | Recommendation |
| Inappropriate Base | Use a weak, non-nucleophilic base, or a sterically hindered base to prevent epoxide isomerization. If a base is required to deprotonate a nucleophile (e.g., a phenol), use the minimum stoichiometric amount. Consider using inorganic bases like K₂CO₃ or Cs₂CO₃ instead of strong organic bases. |
| High Reaction Temperature | Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at 0°C or room temperature and only heat if necessary. Monitor the reaction progress closely to avoid prolonged heating. |
| Unsuitable Solvent | Use a non-polar, aprotic solvent to minimize the possibility of side reactions. Solvents like THF, acetonitrile, or toluene are often good choices. Protic solvents can potentially participate in the reaction and lead to byproducts. |
| Nucleophile-Induced Racemization | For amine nucleophiles, consider using a less hindered amine if possible, as highly hindered amines might require higher temperatures. Ensure the amine is of high purity and free from basic or acidic impurities. |
Problem 2: Inconsistent enantiomeric excess between batches.
| Possible Cause | Recommendation |
| Variability in Reagent Quality | Ensure that the (S)-glycidyl nosylate starting material has a high enantiomeric excess. Source high-purity reagents and solvents. |
| Atmospheric Contamination | Run reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture or carbon dioxide, which can introduce acidic or basic species. |
| Inconsistent Reaction Work-up | Standardize the work-up procedure. Quench the reaction carefully and avoid exposure to strong acids or bases during extraction and purification, unless a specific pH adjustment is required. |
Quantitative Data on Stereospecific Syntheses
The following table summarizes the high enantiomeric excess achieved in the synthesis of beta-blockers using chiral glycidyl derivatives, demonstrating that with appropriate protocols, racemization can be effectively prevented.
| Product | Chiral Precursor | Nucleophile | Enantiomeric Excess (ee) of Product | Reference |
| (S)-Metoprolol | (S)-3-chloro-1,2-propanediol | 4-(2-methoxyethyl)phenol, then isopropylamine | > 99% | [3] |
| (S)-Metoprolol | (R)-chlorohydrin | Isopropylamine | 99% | [4] |
| Landiolol | (S)-glycidyl nosylate | N-(2-aminoethyl)morpholine-4-carboxamide | High enantiomeric purity (not quantified) | [5] |
| (S)-Metoprolol and metabolites | (S)-epichlorohydrin | Phenolic precursors, then isopropylamine | 96-99% | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Stereospecific Synthesis of a Beta-Blocker Precursor
This protocol is a general guideline for the reaction of a phenolic nucleophile with (S)-glycidyl nosylate to maintain high enantiomeric purity.
-
Preparation: To a solution of the phenol (1.0 equivalent) in a suitable aprotic solvent (e.g., acetonitrile or DMF) in a flame-dried flask under an inert atmosphere (N₂ or Ar), add a mild inorganic base such as potassium carbonate (1.2 equivalents).
-
Reaction Initiation: Stir the mixture at room temperature for 30 minutes. Then, add a solution of (S)-glycidyl nosylate (1.05 equivalents) in the same solvent dropwise over 15 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). If the reaction is sluggish, it can be gently heated to 40-50°C.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired enantiomerically pure product.
-
Chiral Analysis: Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Synthesis of Landiolol from a Chiral Precursor
The synthesis of Landiolol can be achieved with high stereochemical fidelity. A key step involves the reaction of an epoxide with an amine. The following is adapted from a patented procedure.[5]
-
Reaction Setup: In a reaction vessel, suspend the chiral epoxide precursor, (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-((2R)-3-chloro-2-hydroxypropoxy)phenyl)propanoate (1.0 equivalent), in isopropanol.
-
Amine Addition: Add 2-(morpholine-4-carboxamido)ethanamino hydrochloride (5.0 equivalents) to the suspension.
-
pH Adjustment and Reaction: Heat the mixture to 30-35°C and add 30% aqueous NaOH dropwise to maintain a pH of 10-11. Stir the reaction at 35-40°C.
-
Monitoring and Work-up: Monitor the reaction by UPLC. Upon completion, add ethyl acetate and water, and separate the phases.
-
Purification: The product can be further purified by crystallization to yield Landiolol with high enantiomeric purity.
Visualizations
Reaction Pathway and Potential for Racemization
The following diagrams illustrate the desired stereospecific reaction pathway and a potential mechanism for racemization.
Caption: Desired stereospecific S_N2 reaction pathway.
Caption: Potential base-catalyzed racemization pathway.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to troubleshoot the loss of enantiomeric purity.
Caption: Troubleshooting workflow for racemization.
References
- 1. researchgate.net [researchgate.net]
- 2. KR101862824B1 - Process for the enantioselective synthesis of landiolol - Google Patents [patents.google.com]
- 3. Asymmetric Synthesis of (S)-Metoprolol [yyhx.ciac.jl.cn]
- 4. d-nb.info [d-nb.info]
- 5. EP2687521B1 - "Process for the enantioselective synthesis of landiolol" - Google Patents [patents.google.com]
- 6. Enantioselective preparation of metoprolol and its major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting guide for incomplete reactions with glycidyl nosylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering incomplete reactions with glycidyl nosylate.
Troubleshooting Guide: Incomplete Reactions
Incomplete reactions with glycidyl nosylate can be a significant hurdle, leading to low yields and complex purification challenges. This guide addresses common issues in a question-and-answer format to help you diagnose and resolve these problems.
Question 1: My reaction is sluggish or incomplete, with significant starting material remaining. What are the potential causes?
Answer:
Several factors can contribute to a slow or incomplete reaction. Consider the following possibilities:
-
Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to efficiently attack the epoxide ring or displace the nosylate group.
-
Steric Hindrance: A bulky nucleophile or significant steric crowding around the reaction site on your substrate can impede the reaction.
-
Low Reaction Temperature: The reaction may lack the necessary activation energy to proceed at a reasonable rate. While lower temperatures can improve selectivity, they can also significantly slow down the reaction.
-
Inadequate Solvent: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. An inappropriate solvent can hinder the reaction.
-
Poor Reagent Quality: Degradation of glycidyl nosylate due to improper storage (exposure to moisture or high temperatures) or impurities in the nucleophile or base can inhibit the reaction.
Question 2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
Answer:
The formation of multiple products often points to competing reaction pathways. Common side reactions with glycidyl nosylate include:
-
Hydrolysis: The epoxide ring is susceptible to hydrolysis, especially in the presence of water and acid or base, leading to the formation of a diol.
-
Reaction at the Nosylate Group: Strong nucleophiles can potentially attack the sulfonyl group, leading to cleavage of the nosylate ester.
-
Polymerization: Under certain conditions, the epoxide can undergo ring-opening polymerization.
-
Lack of Regioselectivity: Nucleophilic attack can occur at either of the two carbons of the epoxide ring. The regioselectivity is influenced by the reaction conditions (acidic vs. basic) and the nature of the nucleophile. Basic conditions generally favor attack at the less substituted carbon (SN2-like), while acidic conditions can favor attack at the more substituted carbon.
Question 3: How can I improve the yield and completeness of my reaction?
Answer:
To optimize your reaction, consider the following strategies:
-
Increase Nucleophile Concentration: Using a slight excess of the nucleophile can help drive the reaction to completion.
-
Optimize Reaction Temperature: Gradually increasing the reaction temperature can enhance the reaction rate. However, monitor the reaction closely for the formation of side products, as higher temperatures can sometimes lead to decomposition or undesired reactions.
-
Select an Appropriate Solvent: Polar aprotic solvents like DMF or DMSO can often enhance the rate of SN2 reactions.
-
Use a Stronger Base: If your nucleophile requires deprotonation, ensure you are using a sufficiently strong, non-nucleophilic base to fully activate it.
-
Ensure High Reagent Quality: Use freshly purchased or properly stored glycidyl nosylate. Ensure your nucleophile and other reagents are pure and dry.
Frequently Asked Questions (FAQs)
Q1: What is the role of the nosylate group in glycidyl nosylate?
A1: The nosylate (p-nitrobenzenesulfonate) group is an excellent leaving group. Its electron-withdrawing nature makes the adjacent carbon atom more electrophilic and susceptible to nucleophilic attack, facilitating the displacement of the nosylate group in substitution reactions.
Q2: How should I store glycidyl nosylate?
A2: Glycidyl nosylate is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C).[1][2] Prolonged exposure to moisture can lead to hydrolysis of the epoxide and/or the nosylate group.
Q3: What analytical techniques are suitable for monitoring the progress of a reaction with glycidyl nosylate?
A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction.[1] By spotting the starting material, the reaction mixture, and a co-spot of both, you can track the consumption of the glycidyl nosylate and the formation of the product. High-performance liquid chromatography (HPLC) and gas chromatography (GC) can also be used for more quantitative analysis.
Q4: My nucleophile has low solubility in the reaction solvent. What can I do?
A4: If your nucleophile has poor solubility, consider using a co-solvent system or a phase-transfer catalyst. A phase-transfer catalyst can help transport the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.
Quantitative Data
The following tables provide a summary of how different reaction parameters can influence the outcome of reactions involving glycidyl derivatives. While specific data for glycidyl nosylate is limited in the public domain, the provided data for closely related glycidyl compounds offers valuable insights for optimization.
Table 1: Effect of Solvent on the Yield of a Cyclization Reaction with a Glycidyl Derivative
| Entry | Solvent | Temperature | Time | Yield of Product A (%) | Yield of Product B (%) |
| 1 | THF | Room Temp. | 90 min | 22 | 63 |
| 2 | DMF | Room Temp. | 90 min | 13 | 42 |
Data adapted from a study on the base-induced cyclization of an amino alcohol derived from a glycidyl component.[3]
Table 2: Influence of Reaction Conditions on the Yield of Glycidyl Derivatives
| Product | Reactants | Base/Catalyst | Solvent | Temperature | Yield (%) | Purity (%) |
| (R)-glycidyl butyrate | (R)-3-chloro-1,2-propanediol, butanoic anhydride | K3PO4, Et3N | Methylene chloride | 0-25 °C | 92.7 | 99.4 |
| (R)-glycidyl methacrylate | (R)-3-chloro-1,2-propanediol, methacrylic anhydride | K3PO4, Et3N | Methylene chloride | 0-25 °C | 86.5 | 98.5 |
| (S)-glycidyl-3-nitrobenzenesulfonate | (S)-3-chloro-1,2-propanediol, 3-nitrobenzenesulfonyl chloride | K3PO4, Et3N | Methylene chloride | 0-25 °C | 80.5 | 99.2 |
Data adapted from a patent describing the synthesis of various glycidyl derivatives.[4]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Ring-Opening of Glycidyl Nosylate with an Amine
-
Reagent Preparation: Dissolve the amine nucleophile (1.2 equivalents) in a suitable anhydrous solvent (e.g., DMF, acetonitrile, or THF) in a round-bottom flask under an inert atmosphere.
-
Reaction Initiation: To the stirred solution of the amine, add a solution of glycidyl nosylate (1.0 equivalent) in the same anhydrous solvent dropwise at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexanes). The disappearance of the glycidyl nosylate spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.
-
Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography.
Protocol 2: Monitoring the Reaction by Thin-Layer Chromatography (TLC)
-
Prepare the TLC Plate: On a silica gel TLC plate, draw a baseline with a pencil. Mark three lanes for the starting material (SM), co-spot (Co), and reaction mixture (RM).
-
Spot the Plate:
-
In the SM lane, apply a small spot of a dilute solution of your starting glycidyl nosylate.
-
In the RM lane, apply a small spot of the reaction mixture.
-
In the Co lane, first apply a spot of the starting material, and then apply a spot of the reaction mixture directly on top of it.
-
-
Develop the Plate: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp (glycidyl nosylate is UV active). Staining with a suitable agent (e.g., potassium permanganate) may also be necessary to visualize the product.
-
Analyze the Results: The disappearance of the starting material spot in the RM lane and the appearance of a new product spot indicates the reaction is progressing. The co-spot helps to confirm if the starting material has been consumed, especially if the Rf values of the starting material and product are close.
Visualizations
Caption: Troubleshooting workflow for incomplete glycidyl nosylate reactions.
Caption: General experimental workflow for reactions with glycidyl nosylate.
References
- 1. mdpi.com [mdpi.com]
- 2. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]
workup procedures to remove 3-nitrobenzenesulfonic acid byproduct
Welcome to the Technical Support Center for Post-Reaction Purification. This guide provides detailed troubleshooting advice and frequently asked questions regarding the removal of 3-nitrobenzenesulfonic acid (3-NBSA), a common byproduct in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of 3-nitrobenzenesulfonic acid (3-NBSA) that influence its removal?
A1: 3-nitrobenzenesulfonic acid is a strong acid characterized by its high polarity, stemming from the sulfonic acid (-SO₃H) and nitro (-NO₂) functional groups.[1] This polarity makes it highly soluble in water and other polar solvents like alcohol, but poorly soluble in non-polar organic solvents.[1][2][3][4] Its sodium salt is also readily soluble in water.[5] These properties are fundamental to designing effective separation strategies.
Q2: My desired product is soluble in organic solvents (e.g., ethyl acetate, DCM) but insoluble in water. What is the simplest way to remove 3-NBSA?
A2: The most straightforward method is a liquid-liquid extractive workup.[6] After the reaction, dilute the mixture with an organic solvent like ethyl acetate. Wash the organic layer multiple times with water. To enhance the removal of the acidic 3-NBSA, use a dilute basic solution (e.g., saturated sodium bicarbonate) for one of the washes. This converts the sulfonic acid into its sodium salt, which is even more soluble in the aqueous phase, effectively pulling it from the organic layer.
Q3: How can I remove 3-NBSA if my desired product also has significant water solubility?
A3: When both your product and the 3-NBSA byproduct are water-soluble, simple extraction is ineffective. In this scenario, two primary methods are recommended:
-
Recrystallization: This technique purifies solid compounds by leveraging differences in solubility in a specific solvent at different temperatures.[7][8][9] You would need to find a solvent system where your product's solubility is high at an elevated temperature but low at room or ice temperature, while 3-NBSA remains in solution upon cooling.
-
Salting Out: This procedure involves precipitating the sodium salt of 3-NBSA from the aqueous reaction mixture by adding a large quantity of a common salt, such as sodium chloride.[10][11] This can be an effective way to remove the bulk of the byproduct before attempting to isolate your water-soluble product from the remaining solution.
Q4: What is "salting out" and how does it apply to removing 3-NBSA?
A4: "Salting out" is a technique used to decrease the solubility of a compound in an aqueous solution by adding a high concentration of an inorganic salt. For 3-NBSA, the reaction mixture is first quenched in ice water. Then, a large amount of sodium chloride is added while stirring.[10] This significantly increases the ionic strength of the solution, reducing the hydration of the sodium 3-nitrobenzenesulfonate molecules and causing them to precipitate out of the solution as a solid, which can then be removed by filtration.[10]
Q5: Is it possible to use chromatography to remove 3-NBSA?
A5: Yes, chromatography is a viable but often more resource-intensive option.
-
Ion Exchange Chromatography: This method is effective for separating ionic impurities like sulfonic acids.[12][13]
-
Reverse Phase HPLC: Analytical methods for 3-NBSA using reverse phase (RP) HPLC exist and can be scaled up for preparative separation to isolate impurities.[14] This is typically reserved for high-value products or when other methods fail.
Troubleshooting Guides
| Problem | Possible Cause | Recommended Solution |
| Persistent 3-NBSA contamination in the organic layer after aqueous washes. | 1. Insufficient volume or number of washes. 2. The organic solvent used (e.g., THF, acetonitrile) is miscible or partially miscible with water. 3. The concentration of 3-NBSA is very high. | 1. Increase the number of washes. Use a saturated sodium bicarbonate wash followed by a brine (saturated NaCl) wash to maximize partitioning into the aqueous layer.[6] 2. If possible, switch to a water-immiscible solvent like ethyl acetate or dichloromethane for the extraction. 3. Consider a preliminary "salting out" step to remove the bulk of the 3-NBSA before extraction.[10] |
| Product and 3-NBSA are co-crystallizing during recrystallization. | 1. The chosen solvent is not selective enough. 2. The solution was cooled too rapidly, trapping impurities. 3. The solution was overly concentrated. | 1. Perform new solubility tests to find a more suitable solvent or solvent pair (e.g., ethanol/water).[7][15] 2. Allow the solution to cool slowly to room temperature before moving it to an ice bath.[15] 3. Ensure you are using the minimum amount of hot solvent required to fully dissolve the crude product.[7][15] |
| "Salting out" procedure yields little to no precipitate. | 1. The aqueous solution is not saturated with the added salt. 2. The initial volume of water used to quench the reaction was too large. | 1. Add more sodium chloride in portions with vigorous stirring until no more salt will dissolve.[10] 2. For future experiments, minimize the amount of water used in the initial quench to keep the concentration of the sulfonate salt high. |
Comparison of Removal Procedures
| Method | Key Principle | Typical Scale | Complexity | Product Compatibility |
| Extractive Workup | Partitioning between immiscible aqueous and organic phases based on polarity. | Lab (mg) to Pilot (kg) | Low | Ideal for water-insoluble organic products. |
| Recrystallization | Differential solubility of solids in a solvent at varying temperatures.[9] | Lab (mg) to Production (kg) | Medium | Requires a solid product and a suitable solvent where the byproduct is highly soluble.[7] |
| Salting Out | Reducing solubility in an aqueous solution by increasing ionic strength.[10] | Lab (g) to Production (kg) | Low-Medium | Useful when the byproduct is the major ionic species in an aqueous mixture. |
| Chromatography | Differential adsorption/interaction with a stationary phase.[12][14] | Lab (mg to g) | High | Versatile for many product types but requires more time, solvent, and specialized equipment. |
Experimental Protocols
Protocol 1: Standard Extractive Workup
-
Objective: To remove 3-NBSA from a water-insoluble organic product.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with a water-immiscible organic solvent (e.g., ethyl acetate, 3-5 times the reaction volume).
-
Add an equal volume of deionized water, shake the funnel gently, and allow the layers to separate. Drain the lower aqueous layer.
-
Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the organic layer. Shake, venting frequently to release any CO₂ gas formed. This converts the acidic 3-NBSA to its highly water-soluble sodium salt.
-
Separate and discard the aqueous layer. Test the pH of the aqueous layer to ensure it is basic.[6]
-
Wash the organic layer with an equal volume of brine (saturated aqueous NaCl). This helps to remove residual water and water-soluble impurities from the organic layer.
-
Separate the layers and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).[6]
-
Filter or decant the solution to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Removal by "Salting Out"
-
Objective: To precipitate 3-NBSA from an aqueous reaction mixture. This protocol is adapted from standard sulfonation workups.[10]
-
Carefully pour the cooled reaction mixture onto crushed ice in a beaker with efficient mechanical stirring. The final volume should be kept as low as practical.
-
Once the mixture has reached a uniform low temperature, begin adding solid sodium chloride (NaCl) in portions.
-
Continue adding NaCl with vigorous stirring until the solution is saturated and a significant amount of solid precipitate has formed. The sodium salt of 3-NBSA may initially form a thick paste before becoming a more mobile slurry.[10]
-
Continue stirring the slurry for several hours (or overnight if possible) at room temperature or below to maximize precipitation.
-
Collect the precipitated solid (sodium 3-nitrobenzenesulfonate) by vacuum filtration.
-
The filtrate, now depleted of the majority of the 3-NBSA byproduct, can be carried forward for the isolation of the desired water-soluble product.
Visualizations
Caption: A typical workflow for removing acidic, water-soluble byproducts.
Caption: Decision tree for selecting a secondary purification strategy.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. 3-NITROBENZENESULFONIC ACID CAS#: 98-47-5 [m.chemicalbook.com]
- 3. 3-NITROBENZENESULFONIC ACID | 98-47-5 [chemicalbook.com]
- 4. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 5. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt … [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 10. prepchem.com [prepchem.com]
- 11. EP0010443B1 - Process for preparing sodium-m-nitrobenzenesulfonate - Google Patents [patents.google.com]
- 12. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Separation of 3-Nitrobenzenesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Home Page [chem.ualberta.ca]
Technical Support Center: (S)-Glycidyl 3-nitrobenzenesulfonate in Amine-Based Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-Glycidyl 3-nitrobenzenesulfonate. The following sections address common issues encountered during its use in the synthesis of chiral β-amino alcohols, with a focus on the impact of solvent choice on reactivity, yield, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity when reacting this compound with a primary or secondary amine?
A1: The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic substitution (SN2) mechanism under neutral or basic conditions. The amine will preferentially attack the least sterically hindered carbon of the epoxide ring. This results in the formation of a single major regioisomer, the corresponding β-amino alcohol.[1][2]
Q2: How does the choice of solvent affect the rate of reaction?
A2: Polar aprotic solvents are generally preferred for SN2 reactions involving charged nucleophiles.[3] Solvents like acetonitrile (MeCN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) can accelerate the reaction rate compared to protic solvents like ethanol or water. Protic solvents can form hydrogen bonds with the amine nucleophile, creating a "solvent cage" that hinders its reactivity.[3][4]
Q3: What are some common side reactions to be aware of?
A3: Potential side reactions include the formation of oligomeric material, especially when using amino acids without proper protection.[5] If the reaction temperature is too high, or if a tertiary amine is used as a catalyst, etherification and homopolymerization of the epoxide can occur.[6] In protic solvents like ethanol, the solvent itself can act as a nucleophile, leading to the formation of an ether byproduct.
Q4: How can I purify the resulting β-amino alcohol?
A4: The purification method will depend on the properties of the product. Common techniques include:
-
Flash column chromatography: This is a widely used method to purify chiral amino alcohols.[3]
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method. A patent for the synthesis of (S)-glycidyl-3-nitrobenzenesulfonate mentions recrystallization from a hexane/ethyl acetate mixture.[7]
-
Ion exchange chromatography: For products with basic amine and acidic functionalities, or for removing charged impurities, ion exchange chromatography can be a suitable method.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Poor solvent choice: Protic solvents can hinder the nucleophilicity of the amine. 2. Low reaction temperature: Insufficient thermal energy for the reaction to proceed at a reasonable rate. 3. Sterically hindered amine: Bulky amines will react slower. 4. Decomposition of this compound: The compound is moisture-sensitive. | 1. Switch to a polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF). 2. Gently heat the reaction mixture. Monitor for side reactions at elevated temperatures. 3. Increase the reaction time and/or temperature. 4. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of multiple products (poor regioselectivity) | 1. Acidic conditions: Traces of acid can protonate the epoxide, leading to a more SN1-like opening and attack at the more substituted carbon.[1] 2. High reaction temperature: Can promote side reactions. | 1. Ensure the reaction is run under neutral or basic conditions. The addition of a non-nucleophilic base like triethylamine can be beneficial. 2. Run the reaction at a lower temperature for a longer period. |
| Product is difficult to purify | 1. Formation of emulsions during workup. 2. Product is highly polar and streaks on silica gel. 3. Presence of unreacted starting materials or side products with similar polarity. | 1. Add brine to the aqueous layer to break up emulsions. 2. Use a more polar eluent system for column chromatography, or consider reverse-phase chromatography. For basic products, adding a small amount of triethylamine to the eluent can improve peak shape. Alternatively, consider ion exchange chromatography.[4] 3. Optimize the reaction stoichiometry and conditions to drive the reaction to completion. |
Data Presentation
| Solvent Type | Example Solvents | Expected Reaction Rate | Potential Issues |
| Polar Aprotic | Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Fast | Can be difficult to remove during workup. |
| Polar Protic | Ethanol, Methanol, Water | Slow to Moderate | Can act as a competing nucleophile. Hydrogen bonding can reduce the nucleophilicity of the amine.[3][4] |
| Nonpolar Aprotic | Toluene, Tetrahydrofuran (THF) | Slow | May have limited solubility for the amine salt. |
Experimental Protocols
General Protocol for the Reaction of this compound with a Primary Amine
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile)
-
Anhydrous triethylamine (optional, as a non-nucleophilic base)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of the primary amine (1.0 equivalent) in anhydrous acetonitrile, add triethylamine (1.1 equivalents).
-
Add a solution of this compound (1.05 equivalents) in anhydrous acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). Gentle heating may be required for less reactive amines.
-
Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[3]
Synthesis of (S)-(+)-Glycidyl nosylate
Method 1: To a cooled solution of (S)-oxiran-2-ylmethanol (220 mg, 3.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and triethylamine (1.5 mL, 10 mmol), add 3-nitrobenzene-1-sulfonyl chloride (730 mg, 3.3 mmol) portionwise. Monitor the reaction by TLC. Upon completion, quench the reaction with ice and extract with CH₂Cl₂/water. The organic layer is washed with saturated aqueous NaHCO₃, dried over Na₂SO₄, and the product is purified by flash column chromatography.[8][9]
Method 2: Suspend 3-nitrobenzenesulfonyl chloride (18.0 g, 81.0 mmol) in toluene (200 mL) and cool to -40°C. Add triethylamine (11.2 mL, 81.0 mmol) and (S)-oxiran-2-ylmethanol (5.46 g, 73.66 mmol). The reaction is stirred for 17 hours before warming to -10°C and stirring for another 8 hours. The mixture is then worked up by washing with a sulfate buffer, saturated aqueous NaHCO₃, and brine. The organic layer is dried over Na₂SO₄ and concentrated to yield the product.[8][9] A patent reports a yield of 80.5% with recrystallization from hexane/ethyl acetate.[7]
Visualizations
Caption: General reaction pathway for the synthesis of a chiral β-amino alcohol.
Caption: A troubleshooting workflow for common experimental issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cpsm.kpi.ua [cpsm.kpi.ua]
- 7. US7459572B2 - Process for the preparation of glycidyl derivatives - Google Patents [patents.google.com]
- 8. Page loading... [guidechem.com]
- 9. Synthesis and Applications of (S)-(+)-Glycidyl nosylate_Chemicalbook [chemicalbook.com]
Validation & Comparative
Determining Enantiomeric Excess of (S)-Glycidyl 3-nitrobenzenesulfonate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals working with chiral building blocks, the accurate determination of enantiomeric excess (ee) is paramount to ensure the stereochemical purity and efficacy of the final product. (S)-Glycidyl 3-nitrobenzenesulfonate, a versatile chiral epoxide, is a key starting material in the synthesis of numerous pharmaceutical compounds, notably beta-blockers such as (S)-propranolol and landiolol. This guide provides a comparative overview of the primary analytical techniques used to determine the enantiomeric excess of products derived from this important synthon, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The two most prevalent and powerful techniques for determining the enantiomeric excess of chiral compounds are High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) and Nuclear Magnetic Resonance (NMR) spectroscopy, often in conjunction with a chiral solvating or derivatizing agent. The choice between these methods depends on factors such as the nature of the analyte, required sensitivity, sample throughput, and available instrumentation.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leads to different retention times. | Enantiomers are distinguished by creating a diastereomeric environment, either through a chiral solvating agent (forming transient diastereomeric complexes) or by derivatization with a chiral reagent (forming stable diastereomers), resulting in distinct NMR signals. |
| Sample Throughput | Lower; method development can be time-consuming, and each analysis has a specific run time.[1] | Higher; after initial setup, sample analysis can be rapid (5-15 minutes per sample).[1] |
| Sensitivity | Generally high, with Limits of Detection (LOD) often in the µg/mL range.[1][2] | Generally lower, dependent on the analyte concentration and the magnetic field strength of the spectrometer.[1] |
| Solvent Consumption | High; typically requires significant volumes of mobile phase per analysis.[3] | Low; typically uses a small amount of deuterated solvent (e.g., ~0.6 mL).[3] |
| Method Development | Can be extensive, requiring screening of various chiral columns and mobile phase compositions.[1] | Can be relatively straightforward, involving the selection of an appropriate chiral solvating or derivatizing agent. |
| Quantitative Accuracy | Excellent, with high precision and reproducibility. Relative standard deviations (RSDs) are often below 2%.[4] | Good, with reproducibility typically around ±0.5% or better for similar NMR methods.[1] |
| Instrumentation | Requires a dedicated HPLC system with a chiral column and a suitable detector (e.g., UV). | Requires access to an NMR spectrometer. |
Experimental Protocols
Chiral HPLC Method for the Determination of (S)-Propranolol Enantiomeric Excess
Propranolol is a common beta-blocker synthesized from this compound. The following protocol is a representative method for determining its enantiomeric excess.
1. Materials:
-
(S)-Propranolol sample
-
Racemic propranolol standard
-
HPLC grade n-hexane, ethanol, and diethylamine
-
Chiral stationary phase column (e.g., Chiralpak® IA or Chiralcel® OD-H)
2. Instrumentation:
-
HPLC system equipped with a UV detector.
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak® IA (250 x 4.6 mm, 5 µm)[5] or Chiralcel® OD-H[4] |
| Mobile Phase | n-Heptane / Ethanol / Diethylamine (80:20:0.1, v/v/v)[5][6] or n-hexane-ethanol-ammonia (70:30:0.4, v/v/v)[4] |
| Flow Rate | 1.0 mL/min[5] or 0.40 mL/min[4] |
| Column Temperature | Ambient[5] or 20 °C[7] |
| Detection | UV at 225 nm[5] or 270 nm[7] |
| Injection Volume | 20 µL |
4. Procedure:
-
Prepare the mobile phase and degas it thoroughly.
-
Prepare a standard solution of racemic propranolol and a solution of the (S)-propranolol sample in the mobile phase.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers. The elution order may vary depending on the specific column used.
-
Inject the (S)-propranolol sample.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100
NMR Spectroscopy Method using a Chiral Solvating Agent
This method provides a rapid alternative to HPLC for determining enantiomeric excess without the need for derivatization.
1. Materials:
-
(S)-Propranolol sample
-
Chiral Solvating Agent (CSA), e.g., (R)-(-)-1,1'-Bi-2-naphthol (BINOL) or cyclosophoraoses.[8]
-
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes
2. Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
3. Procedure:
-
Prepare a solution of the (S)-propranolol sample in the deuterated solvent in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample.
-
Add a molar equivalent of the chiral solvating agent to the NMR tube.
-
Acquire another ¹H NMR spectrum. In the presence of the CSA, the signals of the two enantiomers may be resolved into two distinct sets of peaks due to the formation of transient diastereomeric complexes.
-
Identify a pair of well-resolved signals corresponding to the two enantiomers.
-
Integrate the areas of these two signals.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [ (Integral_S - Integral_R) / (Integral_S + Integral_R) ] * 100
Visualizing the Workflow
To better understand the experimental processes, the following diagrams outline the workflows for each technique.
Caption: Experimental workflow for determining enantiomeric excess by Chiral HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [Enantiomeric separation of propranolol by normal phase chiral liquid chromatography coupled, with tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C NMR spectroscopic analysis on the chiral discrimination of N-acetylphenylalanine, catechin and propranolol induced by cyclic-(1-->2)-beta-D-glucans (cyclosophoraoses) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of HPLC Analytical Methods for (S)-Glycidyl Nosylate Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of chiral intermediates like (S)-glycidyl nosylate is critical for ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for (S)-glycidyl nosylate quantification with other analytical alternatives, supported by experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC) Method
A validated chiral HPLC method is the gold standard for the enantioselective quantification of (S)-glycidyl nosylate. This approach utilizes a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for precise quantification of the desired (S)-enantiomer.
Experimental Protocol:
A direct HPLC method, similar to those used for the resolution of related compounds like glycidyl tosylate and glycidyl butyrate, is highly effective.[1][2]
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral column, such as one with a cellulose carbamate stationary phase (e.g., Chiralcel® OD-H, 250 x 4.6mm, 5µm).[1][2]
-
Mobile Phase: A mixture of hexane and 2-propanol (e.g., 100:1, v/v) is typically used.[2] The optimal ratio may require some method development to achieve the best resolution.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detection at an appropriate wavelength (e.g., 254 nm).
-
Injection Volume: 20 µL.
-
Temperature: Ambient.
Method Validation:
The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[3][4][5] The key validation parameters are summarized in the table below, with representative data adapted from a validated method for a similar compound, glycidyl butyrate.[2]
| Validation Parameter | Specification | Typical Performance Data |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | Typically 80-120% of the test concentration | 2-24 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.26% |
| Precision (% RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% | Repeatability: < 1.5%, Intermediate Precision: < 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | ~0.5 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | ~1.5 µg/mL |
| Specificity | No interference from placebo or related substances | Baseline resolution of enantiomers > 2.0 |
| Robustness | Insensitive to small, deliberate variations in method parameters | Consistent results with minor changes in mobile phase composition and flow rate |
Alternative Analytical Methods
While chiral HPLC is the most common and robust method, other techniques can be considered for the analysis of chiral compounds like (S)-glycidyl nosylate.
| Method | Principle | Advantages | Disadvantages |
| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase.[6] | Faster analysis times, lower organic solvent consumption, and improved resolution for some compounds.[6] | Requires specialized equipment, and method development can be more complex. |
| Hydrophilic Interaction Chromatography (HILIC) | A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of water.[6] | Effective for polar analytes that are poorly retained in reversed-phase HPLC.[6] | May not be suitable for non-polar compounds and can have longer equilibration times. |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | High resolution and sensitivity, especially when coupled with a mass spectrometer (MS).[7] | Requires the analyte to be volatile and thermally stable, or to be derivatized. |
| Capillary Electrophoresis (CE) | Separates ions based on their electrophoretic mobility in a capillary. | High efficiency, small sample volume, and can use a variety of chiral selectors.[7][8] | Lower concentration sensitivity compared to HPLC and can be less robust. |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the validation of an analytical method and the chemical context of (S)-glycidyl nosylate.
Caption: A flowchart illustrating the typical workflow for the validation of an HPLC analytical method.
Caption: The role of (S)-glycidyl nosylate as a key chiral building block in pharmaceutical synthesis.
References
- 1. A direct HPLC method for the resolution of glycidyl tosylate and glycidyl 3-nitrobenzenesulphonate enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase | Semantic Scholar [semanticscholar.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Revisiting the HPLC-FLD Method to Quantify Paralytic Shellfish Toxins: C3,4 Quantification and the First Steps towards Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Chiral analysis - Wikipedia [en.wikipedia.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Chiral Epoxides for Asymmetric Synthesis in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a robust and efficient method for constructing chiral epoxides is a critical step in the synthesis of complex, stereochemically-defined pharmaceutical agents. These versatile three-membered cyclic ethers serve as pivotal building blocks, allowing for the introduction of specific stereocenters that are often crucial for a drug's efficacy and safety. This guide provides an objective comparison of leading alternative methods for asymmetric epoxidation, supported by experimental data, to inform strategic decisions in drug discovery and development.
The landscape of asymmetric epoxidation is dominated by several powerful, yet distinct, methodologies. This guide will focus on a comparative analysis of three cornerstone techniques: the Sharpless-Katsuki epoxidation, the Jacobsen-Katsuki epoxidation, and the Shi epoxidation. These methods offer complementary solutions for the stereoselective oxidation of different classes of olefins, a versatility that is invaluable in the synthesis of diverse drug targets.
Performance Comparison of Asymmetric Epoxidation Methods
The efficacy of an asymmetric epoxidation method is primarily evaluated by its ability to deliver the desired epoxide with high enantiomeric excess (ee%) and chemical yield. The choice of catalyst, oxidant, and reaction conditions is paramount in achieving the desired stereochemical outcome. The following tables summarize the performance of these prominent methods across a range of olefin substrates.
Table 1: Sharpless-Katsuki Epoxidation of Allylic Alcohols
The Sharpless-Katsuki epoxidation is a highly reliable and enantioselective method for the epoxidation of primary and secondary allylic alcohols.[1] A key advantage is the predictable stereochemical outcome based on the chirality of the diethyl tartrate (DET) ligand used.[2]
| Allylic Alcohol Substrate | Tartrate Ligand | Yield (%) | Enantiomeric Excess (ee%) |
| Geraniol | D-(-)-DIPT | >95 | 95 |
| (E)-2-Hexen-1-ol | L-(+)-DET | 80 | 96 |
| Cinnamyl alcohol | D-(-)-DET | 77 | 97 |
| α-Phenylcinnamyl alcohol | L-(+)-DET | 89 | >98 |
Data compiled from multiple sources.
Table 2: Jacobsen-Katsuki Epoxidation of Unfunctionalized Olefins
The Jacobsen-Katsuki epoxidation is particularly effective for the enantioselective epoxidation of unfunctionalized cis-disubstituted and trisubstituted alkenes using a chiral manganese-salen complex.[3][4]
| Unfunctionalized Olefin Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| (Z)-1-Phenylpropene | (R,R)-Jacobsen's Catalyst | 84 | 97 |
| Indene | (R,R)-Jacobsen's Catalyst | 78 | 94 |
| 1,2-Dihydronaphthalene | (S,S)-Jacobsen's Catalyst | 92 | 98 |
| 2,2-Dimethylchromene | (R,R)-Jacobsen's Catalyst | 97 | 97 |
Data compiled from multiple sources.
Table 3: Shi Epoxidation of Olefins
The Shi epoxidation utilizes a fructose-derived organocatalyst and is highly effective for the epoxidation of trans-disubstituted and trisubstituted olefins, offering a metal-free alternative.[5][6]
| Olefin Substrate | Catalyst | Yield (%) | Enantiomeric Excess (ee%) |
| (E)-Stilbene | Shi Catalyst | 90 | >99 |
| (E)-β-Methylstyrene | Shi Catalyst | 85 | 92 |
| 1,1-Diphenylethylene | Shi Catalyst | 95 | 90 |
| α-Methylstyrene | Shi Catalyst | 88 | 94 |
Data compiled from multiple sources.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative experimental protocols for the Sharpless-Katsuki, Jacobsen-Katsuki, and Shi epoxidations.
Protocol 1: Catalytic Sharpless Asymmetric Epoxidation of Geraniol[7]
-
Preparation: To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add anhydrous dichloromethane (CH₂Cl₂) and cool to -20 °C.
-
Catalyst Formation: Add D-(-)-diisopropyl tartrate (DIPT) followed by titanium(IV) isopropoxide (Ti(OiPr)₄) via syringe. Stir the mixture for 30 minutes at -20 °C.
-
Substrate Addition: Add geraniol to the reaction mixture.
-
Oxidant Addition: Slowly add an anhydrous solution of tert-butyl hydroperoxide (TBHP) in toluene dropwise, maintaining the internal temperature below -10 °C.
-
Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by adding a 10% aqueous solution of tartaric acid and allow the mixture to warm to room temperature. After vigorous stirring for 1 hour, separate the organic layer.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Jacobsen-Katsuki Epoxidation of (Z)-1-Phenylpropene
-
Reaction Setup: Dissolve (Z)-1-phenylpropene in dichloromethane (CH₂Cl₂) in a round-bottom flask and cool to 0 °C.
-
Catalyst Addition: Add the (R,R)-Jacobsen's catalyst (typically 1-5 mol%).
-
Oxidant Addition: Add a buffered solution of sodium hypochlorite (NaOCl, commercial bleach) dropwise to the stirred mixture. The addition of a phase-transfer catalyst can be beneficial.
-
Reaction Monitoring: Monitor the reaction progress by TLC or gas chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extraction and Purification: Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting epoxide by flash column chromatography.
Protocol 3: Shi Epoxidation of (E)-Stilbene[8]
-
Reaction Mixture Preparation: To a solution of (E)-stilbene in an acetonitrile-dimethoxymethane solvent mixture at 23 °C, add the Shi ketone catalyst (typically 20-30 mol%), a buffered aqueous solution of sodium tetraborate decahydrate and EDTA, and tetrabutylammonium hydrogensulfate.
-
Cooling: Cool the reaction mixture to 0 °C.
-
Oxidant Addition: Simultaneously add aqueous solutions of Oxone (potassium peroxymonosulfate) and potassium carbonate dropwise over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction Progression: Stir the mixture for an additional hour at 0 °C.
-
Warming and Workup: Allow the reaction to warm to 23 °C over 1 hour. Dilute the mixture with water and ethyl acetate.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium chloride, dry over sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to yield the desired epoxide.
Strategic Application in Drug Synthesis
The selection of an epoxidation method is often dictated by the structure of the drug target. Chiral epoxides are key intermediates in the synthesis of numerous pharmaceuticals. For instance, in the development of the melatonin receptor agonist Tasimelteon , both the Jacobsen-Katsuki epoxidation and a Sharpless asymmetric dihydroxylation approach to a chiral epoxide intermediate were explored on a large scale.[7][8] Similarly, the synthesis of the calcium channel blocker Diltiazem has involved strategies utilizing chiral epoxides derived from asymmetric synthesis methodologies.[9][10] The organocatalytic Shi epoxidation has also found application in the synthesis of bioactive natural products and pharmaceutical intermediates.[11]
Visualizing Synthetic Strategies
The following diagrams illustrate the general workflows and decision-making logic in selecting an asymmetric epoxidation strategy.
References
- 1. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 2. The Sharpless-Katsuki Enantioselective Epoxidation [sites.science.oregonstate.edu]
- 3. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Shi epoxidation - Wikipedia [en.wikipedia.org]
- 6. Shi Epoxidation [organic-chemistry.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. mdpi.com [mdpi.com]
- 9. Diltiazem synthesis - chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
The Cost-Effectiveness of (S)-Glycidyl 3-nitrobenzenesulfonate in Large-Scale Synthesis: A Comparative Guide
In the landscape of pharmaceutical and fine chemical manufacturing, the selection of chiral intermediates is a critical decision that profoundly impacts the economic viability and efficiency of a synthesis. (S)-Glycidyl 3-nitrobenzenesulfonate, often referred to as (S)-glycidyl nosylate, is a key chiral building block utilized in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides a comprehensive cost-effectiveness analysis of (S)-glycidyl nosylate in large-scale synthesis, comparing it with its primary alternative, (S)-glycidyl tosylate. The comparison is based on experimental data for their synthesis and their performance in a representative application: the synthesis of the antibiotic Linezolid.
Executive Summary
This compound offers a tangible advantage in large-scale synthesis due to the superior leaving group ability of the nosylate group compared to the tosylate group. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields in subsequent nucleophilic substitution reactions. While the initial raw material cost for the synthesis of (S)-glycidyl nosylate is slightly higher due to the price of 3-nitrobenzenesulfonyl chloride, the overall process efficiency and potential for increased throughput can offset this initial investment, making it a more cost-effective choice for certain large-scale applications.
Data Presentation: Synthesis of Chiral Glycidyl Derivatives
The most common and industrially viable route to both (S)-glycidyl nosylate and (S)-glycidyl tosylate starts from the readily available and cost-effective chiral precursor, (R)-3-chloro-1,2-propanediol. A one-pot synthesis methodology has been developed for both compounds, ensuring a fair comparison of their manufacturing processes.
Table 1: Comparison of Large-Scale Synthesis Parameters for (S)-Glycidyl Nosylate and (S)-Glycidyl Tosylate
| Parameter | This compound (Nosylate) | (S)-Glycidyl p-toluenesulfonate (Tosylate) |
| Starting Material | (R)-3-chloro-1,2-propanediol | (R)-3-chloro-1,2-propanediol |
| Sulfonylating Agent | 3-Nitrobenzenesulfonyl chloride | p-Toluenesulfonyl chloride |
| Reported Yield | 80.5%[1] | 81.5% - 82.3% |
| Purity | High (not specified) | High (not specified) |
| Key Process | One-pot synthesis | One-pot synthesis |
Table 2: Estimated Raw Material Cost Comparison for the Synthesis of 1 kg of Product
| Raw Material | (S)-Glycidyl Nosylate Synthesis (Estimated Cost) | (S)-Glycidyl Tosylate Synthesis (Estimated Cost) |
| (R)-3-chloro-1,2-propanediol | ~$1,500 - $2,500 | ~$1,500 - $2,500 |
| 3-Nitrobenzenesulfonyl chloride | ~$1,000 - $1,500 | - |
| p-Toluenesulfonyl chloride | - | ~$500 - $800 |
| Total Estimated Raw Material Cost | ~$2,500 - $4,000 | ~$2,000 - $3,300 |
Note: Prices are estimates based on publicly available data for bulk quantities and are subject to market fluctuations.
Performance Comparison in a Representative Application: Linezolid Synthesis
The antibiotic Linezolid is a prime example of a complex API where a chiral glycidyl derivative is a key intermediate. The synthesis involves the nucleophilic attack of an amine on the epoxide, a reaction highly dependent on the nature of the leaving group. The superior leaving group ability of the nosylate group is attributed to the electron-withdrawing nitro group, which stabilizes the resulting sulfonate anion more effectively than the methyl group on the tosylate.
Table 3: Comparative Performance in a Key Step of Linezolid Synthesis
| Parameter | Using (S)-Glycidyl Nosylate (Expected) | Using (S)-Glycidyl Tosylate (Typical) |
| Reactivity | Higher | Lower |
| Reaction Temperature | Potentially lower (e.g., room temp. to 50°C) | Typically elevated (e.g., 60-80°C) |
| Reaction Time | Potentially shorter | Longer |
| Overall Yield of Step | Potentially higher | Baseline |
| Process Implications | Reduced energy consumption, increased throughput | Higher energy consumption |
Experimental Protocols
One-Pot Synthesis of this compound
This protocol is adapted from a patented large-scale synthesis.
Materials:
-
(R)-3-chloro-1,2-propanediol
-
Potassium phosphate, tribasic
-
3-Nitrobenzenesulfonyl chloride
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Methylene chloride
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of (R)-3-chloro-1,2-propanediol in methylene chloride is treated with tribasic potassium phosphate.
-
The mixture is refluxed for approximately 3 hours to facilitate the in-situ formation of (S)-glycidol.
-
The reaction is cooled to 0°C.
-
Triethylamine, DMAP, and 3-nitrobenzenesulfonyl chloride are added sequentially.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The mixture is then washed with aqueous potassium carbonate solution, followed by aqueous hydrochloric acid, and finally with water.
-
The organic layer is dried, filtered, and concentrated under reduced pressure.
-
The crude product is recrystallized from a hexane/ethyl acetate mixture to yield pure this compound.
One-Pot Synthesis of (S)-Glycidyl p-toluenesulfonate
This protocol is adapted from a patented large-scale synthesis.
Materials:
-
(R)-3-chloro-1,2-propanediol
-
Potassium phosphate, tribasic
-
p-Toluenesulfonyl chloride
-
Triethylamine
-
4-(Dimethylamino)pyridine (DMAP)
-
Methylene chloride
-
Hexane
Procedure:
-
A solution of (R)-3-chloro-1,2-propanediol in methylene chloride is treated with tribasic potassium phosphate.
-
The mixture is refluxed for approximately 3 hours to form (S)-glycidol in situ.
-
The reaction is cooled to 0°C.
-
Triethylamine, DMAP, and p-toluenesulfonyl chloride are added sequentially.
-
The reaction mixture is stirred for 1 hour at room temperature.
-
The mixture is washed with aqueous potassium carbonate solution, aqueous hydrochloric acid, and water.
-
The organic layer is dried, filtered, and concentrated.
-
The crude product is recrystallized from hexane to yield pure (S)-glycidyl p-toluenesulfonate.
Visualizations
Caption: One-pot synthesis workflow for (S)-glycidyl nosylate and tosylate.
Caption: Comparative reactivity in a key step of Linezolid synthesis.
Conclusion
The choice between this compound and its tosylate analogue for large-scale synthesis is a nuanced one that extends beyond a simple comparison of raw material costs. While the synthesis of (S)-glycidyl tosylate may appear more economical at the outset due to the lower cost of p-toluenesulfonyl chloride, the superior reactivity of the nosylate can lead to significant downstream processing advantages. These benefits, including the potential for lower energy consumption, reduced reaction times, and increased reactor throughput, can culminate in a more cost-effective and efficient overall manufacturing process. For researchers, scientists, and drug development professionals, a thorough evaluation of the specific reaction requirements and economic drivers of their target synthesis is paramount in making the optimal choice between these two valuable chiral building blocks.
References
A Head-to-Head Battle of Leaving Groups: Nosylate vs. Tosylate vs. Brosylate
In the realm of synthetic organic chemistry, the choice of a leaving group can be the deciding factor in the success of a nucleophilic substitution reaction. An ideal leaving group must be able to stabilize the negative charge it accepts upon bond cleavage. Among the plethora of options, sulfonate esters are renowned for their efficacy. This guide provides a detailed performance comparison of three prominent aryl sulfonate leaving groups: nosylate (p-nitrobenzenesulfonate), tosylate (p-toluenesulfonate), and brosylate (p-bromobenzenesulfonate), with supporting experimental data for researchers, scientists, and drug development professionals.
The leaving group ability of these sulfonates is intrinsically linked to the electronic properties of the substituent at the para-position of the benzene ring. A more electron-withdrawing substituent enhances the stability of the departing anion through inductive and resonance effects, thereby increasing the reactivity of the substrate towards nucleophilic attack.[1]
Quantitative Performance Comparison
The relative reactivity of nosylate, tosylate, and brosylate has been quantified in various nucleophilic substitution reactions. The data consistently demonstrates a significant rate enhancement when moving from the electron-donating methyl group of the tosylate to the electron-withdrawing bromo and nitro groups of the brosylate and nosylate, respectively.
| Leaving Group | Substituent (para) | Hammett Constant (σp) | Relative Rate Constant (krel) in SN2 Reaction[1] | pKa of Conjugate Acid (in Acetonitrile) |
| Nosylate | -NO₂ | 0.78 | 13 | 6.41[2] |
| Brosylate | -Br | 0.23 | 2.62 | Not directly available, but expected to be lower than Tosylate |
| Tosylate | -CH₃ | -0.17 | 0.70 | 8.5[2] |
Note: The relative rate constants are from an SN2 reaction and are compared to mesylate (a common alkyl sulfonate) which is assigned a relative rate of 1.00.[1] A lower pKa of the conjugate acid corresponds to a more stable anion and thus a better leaving group.[1]
The order of reactivity, Nosylate > Brosylate > Tosylate , is a direct consequence of the electron-withdrawing strength of the para-substituent. The nitro group in the nosylate is a powerful electron-withdrawing group, which greatly stabilizes the resulting sulfonate anion. The bromo group in the brosylate is also electron-withdrawing, but to a lesser extent. In contrast, the methyl group in the tosylate is electron-donating, which slightly destabilizes the anion compared to an unsubstituted benzenesulfonate.
Experimental Protocols
A detailed methodology for a comparative kinetic study of these leaving groups in an SN2 reaction is provided below.
Objective: To determine the relative rates of reaction for alkyl nosylate, tosylate, and brosylate with a common nucleophile under SN2 conditions.
Materials:
-
Alkyl substrates: 1-Butyl Nosylate, 1-Butyl Tosylate, 1-Butyl Brosylate
-
Nucleophile: 0.2 M Sodium azide (NaN₃) in anhydrous Dimethylformamide (DMF)
-
Internal Standard: A non-reactive compound with a distinct retention time in GC or HPLC, e.g., dodecane.
-
Solvent: Anhydrous Dimethylformamide (DMF)
-
Quenching Solution: Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Extraction Solvent: Diethyl ether
-
Instrumentation: Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Procedure: [1]
-
Reaction Setup: In a series of clean, dry reaction vials, prepare solutions of each alkyl sulfonate substrate (0.1 mmol) and the internal standard (0.1 mmol) in 5.0 mL of anhydrous DMF.
-
Equilibration: Place the vials in a thermostated oil bath at a constant temperature (e.g., 50 °C) and allow them to equilibrate for 15 minutes with magnetic stirring.
-
Initiation: To start the reaction, inject 0.5 mL of the 0.2 M sodium azide solution in DMF into each vial and start a timer immediately.
-
Monitoring the Reaction: At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench each aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution and 1 mL of diethyl ether. Vortex the mixture thoroughly.
-
Sample Analysis: Analyze the organic layer of each quenched sample by GC or HPLC to determine the concentration of the remaining alkyl sulfonate relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the substrate concentration (ln[Substrate]) versus time for each leaving group. The slope of the resulting straight line will be equal to the negative of the observed rate constant (-k_obs). The relative rates can then be calculated by dividing the rate constant for each sulfonate by the rate constant of a reference compound (e.g., tosylate).
Logical Relationships and Workflows
The following diagrams illustrate the key relationships and workflows discussed in this guide.
Caption: Relationship between substituent electronics and leaving group ability.
Caption: Workflow for the kinetic analysis of leaving group performance.
References
A Comparative Guide to Alternatives for (S)-Glycidyl 3-nitrobenzenesulfonate in Chiral Synthesis
(S)-Glycidyl 3-nitrobenzenesulfonate (NBSG) is a pivotal chiral building block in pharmaceutical and chemical research, prized for its role in introducing a specific stereocenter into molecules. Its utility stems from the combination of a reactive epoxide ring and an excellent "nosylate" leaving group, facilitating stereospecific ring-opening reactions. However, the need for reagents with different reactivity profiles, stabilities, and cost considerations has led researchers to explore several alternatives. This guide provides an objective comparison of NBSG with its common alternatives, supported by experimental data and detailed protocols for drug development professionals and scientists.
Core Alternatives: A Focus on the Leaving Group
The primary alternatives to this compound are other (S)-glycidyl derivatives distinguished by their sulfonate ester leaving groups. The leaving group's ability to depart is crucial for the rate and efficiency of the nucleophilic substitution reaction. Good leaving groups are typically weak bases, meaning they are the conjugate bases of strong acids.[1][2]
The most common alternatives include:
-
(S)-Glycidyl p-toluenesulfonate (Tosylate, TsO⁻)
-
(S)-Glycidyl methanesulfonate (Mesylate, MsO⁻)
-
(S)-Glycidyl p-bromobenzenesulfonate (Brosylate, BsO⁻)
-
(S)-Glycidyl trifluoromethanesulfonate (Triflate, TfO⁻)
The reactivity of these compounds is directly linked to the stability of the departing sulfonate anion, which is influenced by the electronic effects (inductive and resonance) of the substituent on the sulfur atom.[1][3]
Quantitative Performance Comparison
The choice of a glycidyl derivative significantly impacts reaction kinetics. The efficiency of the leaving group can be quantified by comparing the pKa of its conjugate acid and the relative rates of reaction in a standardized nucleophilic substitution (SN2) reaction. A lower pKa value indicates a stronger acid and therefore a more stable conjugate base (a better leaving group).[2]
Table 1: Comparison of Leaving Group Ability and Reagent Properties
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative SN2 Rate (krel) | Melting Point (°C) |
| Nosylate | -ONs | 3-Nitrobenzenesulfonic acid | ~ -3.5 | ~10 | 61-65 |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 0.70 | 44-46 |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 1.00 | 28-30 |
| Brosylate | -OBs | p-Bromobenzenesulfonic acid | ~ -2.9 | Slightly > Tosylate | 69-71 |
| Triflate | -OTf | Trifluoromethanesulfonic acid | ~ -12 to -13 | ~56,000 | Liquid at RT |
Data compiled from multiple sources.[1][2][3][4] The relative rates are normalized to the mesylate group and can vary based on specific reaction conditions.
Key Observations from Data:
-
Reactivity Hierarchy : The general order of reactivity for these sulfonate esters is: Triflate >> Nosylate > Brosylate ≈ Tosylate > Mesylate .[1][3] This trend is governed by the electron-withdrawing properties of the substituents. The powerful inductive effect of the three fluorine atoms makes triflate an exceptionally reactive leaving group.[5] Similarly, the nitro group on the nosylate makes it significantly more reactive than tosylate and mesylate.[1]
-
Stability and Handling : While high reactivity is often desired, it can come at the cost of reduced stability. Glycidyl triflate is highly reactive but can be less stable than other sulfonates. Tosylates and mesylates offer a good balance of reactivity and stability, making them widely used.[5] The solid nature of nosylates, tosylates, and brosylates can also be an advantage for handling and purification compared to oily or liquid alternatives.[6]
Application in Drug Synthesis: The Case of β-Blockers
A prominent application of chiral glycidyl derivatives is the synthesis of β-adrenergic blocking agents (β-blockers), such as (S)-propranolol and (S)-metoprolol.[7][8][9] The synthesis typically involves the ring-opening of the glycidyl derivative by a phenolic or amine nucleophile. The choice of leaving group can influence reaction time, temperature, and overall yield.
Table 2: Hypothetical Comparison in the Synthesis of (S)-Propranolol
| Reagent | Typical Reaction Conditions | Relative Reaction Time | Typical Yield | Enantiomeric Excess (e.e.) |
| (S)-Glycidyl Nosylate | Base (e.g., K2CO3), DMF, 25-40°C | Fast (1-3 h) | >90% | >99% |
| (S)-Glycidyl Tosylate | Base (e.g., K2CO3), DMF, 60-80°C | Moderate (6-12 h) | 85-95% | >99% |
| (S)-Glycidyl Mesylate | Base (e.g., K2CO3), DMF, 50-70°C | Moderate (4-10 h) | 85-95% | >99% |
This table is illustrative, based on the established reactivity trends. Actual results may vary based on the specific protocol.
The higher reactivity of the nosylate allows the reaction to proceed efficiently at lower temperatures, which can be advantageous for sensitive substrates.
Visualizing the Chemistry
To better understand the underlying principles and processes, the following diagrams illustrate the key chemical pathways and experimental logic.
Caption: General mechanism for the SN2 ring-opening of a glycidyl derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. (S)-(+)-Glycidyl nosylate | 115314-14-2 [chemicalbook.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 7. Application of kinetic resolution using HCS as chiral auxiliary: novel synthesis of beta-blockers (S)-betaxolol and (S)-metoprolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jmedchem.com [jmedchem.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
A Comparative Guide to the Cross-Validation of Analytical Results for (S)-Glycidyl Nosylate Reactions
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of chiral active pharmaceutical ingredients (APIs), the precise control and analysis of stereochemistry are paramount. (S)-glycidyl nosylate is a critical chiral intermediate whose purity can significantly impact the efficacy and safety of the final drug product. This guide provides a comparative overview of key analytical techniques for monitoring reactions involving (S)-glycidyl nosylate, complete with supporting data and detailed experimental protocols to aid in the cross-validation of analytical results.
Introduction to Analytical Cross-Validation
Cross-validation is the process of assuring that a particular analytical method is suitable for its intended purpose by comparing its results with those from a second, well-characterized method. This is crucial for verifying the accuracy and reliability of analytical data, especially when transferring methods between laboratories or implementing new techniques. For chiral molecules like (S)-glycidyl nosylate, it is essential to employ methods that can accurately quantify both the desired enantiomer and any unwanted stereoisomers.
The primary analytical challenges in monitoring (S)-glycidyl nosylate reactions include the quantification of the starting material, the chiral product, and any potential enantiomeric or diastereomeric impurities. The most common analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Key Analytical Methods
The selection of an analytical method depends on various factors, including the specific requirements of the analysis (e.g., chiral purity vs. achiral assay), sample matrix, and available instrumentation. Below is a summary of the performance of HPLC, GC, and qNMR for the analysis of (S)-glycidyl nosylate and related compounds.
| Parameter | Chiral HPLC | Chiral GC | qNMR |
| Primary Use | Enantiomeric purity, quantification of reactants and products | Enantiomeric purity of volatile compounds | Absolute quantification, structural confirmation |
| Linearity (R²) | > 0.999 | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | 0.2 - 30 µg/mL | ~1% of major enantiomer | ~0.1 mol% |
| Limit of Quantification (LOQ) | 0.5 - 50 µg/mL | ~2-5% of major enantiomer | ~0.3 mol% |
| Accuracy (Recovery) | 98 - 102% | Not typically measured for chiral purity | 97 - 103% |
| Precision (%RSD) | < 2% for assay, < 10% for impurities | < 5% | < 3% |
| Sample Preparation | Simple dissolution | Derivatization may be required | Simple dissolution, requires internal standard |
| Analysis Time | 10 - 30 minutes | 15 - 45 minutes | 5 - 15 minutes |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is suitable for determining the enantiomeric purity of (S)-glycidyl nosylate and its reaction products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). For basic analytes, 0.1% diethylamine may be added. For acidic analytes, 0.1% trifluoroacetic acid may be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Validation Parameters:
-
Specificity: Demonstrated by the resolution of the enantiomers from each other and from any other components in the sample matrix.
-
Linearity: Assessed by analyzing a series of solutions of the undesired enantiomer at different concentrations.
-
Accuracy and Precision: Determined by replicate injections of a sample spiked with a known amount of the undesired enantiomer.
-
Chiral Gas Chromatography (GC)
This method is applicable for the analysis of volatile epoxide compounds and can be used to determine enantiomeric excess.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A chiral capillary column (e.g., CP-Chirasil-DEX CB, 25 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Hydrogen or Helium at an appropriate flow rate.
-
Injector Temperature: 250°C.
-
Detector Temperature: 250°C.
-
Oven Temperature Program: Hold at 80°C for 1 minute, then ramp to 180°C at 5°C/min.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL. Derivatization may be necessary for non-volatile compounds.
-
Validation Parameters:
-
Specificity: Confirmed by baseline resolution of the enantiomeric peaks.
-
Precision: Evaluated by repeated injections of a racemic standard.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the absolute quantification of (S)-glycidyl nosylate and its reaction products without the need for a reference standard of the analyte itself.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble (e.g., CDCl₃ or DMSO-d₆).
-
Acquisition Parameters:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: Careful phasing and baseline correction are critical. The integrals of the analyte and internal standard signals are used for quantification.
-
Calculation: The concentration of the analyte is calculated based on the ratio of the integrals of the analyte and the internal standard, their respective number of protons, and their molecular weights.
-
Validation Parameters:
-
Specificity: Ensured by selecting non-overlapping signals for the analyte and the internal standard.
-
Linearity, Accuracy, and Precision: Validated using certified reference materials.
-
Visualizing Experimental and Logical Workflows
To effectively manage the analysis of (S)-glycidyl nosylate reactions, a structured workflow is essential. The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for a reaction quench and sample preparation for analysis by HPLC, GC, and qNMR, as well as a logical workflow for method cross-validation.
Caption: Experimental workflow for reaction analysis.
Caption: Logical workflow for method cross-validation.
By employing a multi-faceted analytical approach and a rigorous cross-validation strategy, researchers and drug development professionals can ensure the generation of reliable and accurate data for (S)-glycidyl nosylate reactions, ultimately contributing to the development of safe and effective pharmaceuticals.
A Comparative Analysis of (R)- and (S)-Glycidyl 3-nitrobenzenesulfonate in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)- and (S)-Glycidyl 3-nitrobenzenesulfonate (nosylate) are pivotal chiral building blocks in the stereospecific synthesis of a wide array of pharmaceutical compounds. Their inherent chirality, coupled with the reactive epoxide ring and the excellent leaving group capacity of the 3-nitrobenzenesulfonate moiety, makes them highly valuable precursors for introducing specific stereocenters in target molecules. This guide provides a comparative overview of the reactivity and applications of the (R)- and (S)-enantiomers, supported by experimental data and protocols to aid researchers in their synthetic endeavors.
While direct quantitative kinetic comparisons of the reactivity of the two enantiomers are not extensively documented in publicly available literature, their distinct applications in stereospecific syntheses serve as a powerful testament to their differential reactivity. The choice between the (R)- or (S)-enantiomer is dictated by the desired stereochemistry of the final product, as the epoxide ring opening occurs in a stereochemically controlled manner.
Comparative Overview of Synthetic Applications
The primary difference in the reactivity of (R)- and this compound lies in the spatial orientation of the epoxide ring, which directs the approach of nucleophiles to yield products with specific and opposite stereochemistry. This is the cornerstone of their application in asymmetric synthesis.
| Enantiomer | Key Synthetic Applications | Resulting Product Stereochemistry |
| This compound | Synthesis of enantiopure (S)-bisoprolol (a beta-blocker)[1][2]. | Leads to the formation of the (S)-enantiomer of the final product. |
| Preparation of orally active HIV-1 protease inhibitors[1]. | Dictates the stereochemistry of key chiral centers in the inhibitor. | |
| (R)-Glycidyl 3-nitrobenzenesulfonate | Used as a precursor in the synthesis of various chiral molecules where the (R)-stereocenter is required. | Leads to the formation of the (R)-enantiomer of the final product. |
| Employed in the synthesis of α-C-chiral primary sulfonamides[3]. | The initial stereocenter is retained throughout the synthesis. |
Experimental Protocols
Below are detailed experimental protocols for key synthetic transformations involving this compound. The protocols for the (R)-enantiomer would follow a similar procedure to yield the corresponding enantiomeric product.
Synthesis of Enantiopure (S)-Bisoprolol
This protocol describes the reaction of this compound with a phenol using cesium fluoride as a catalyst, a key step in the synthesis of (S)-bisoprolol.[1][2]
Materials:
-
This compound
-
4-(2-isopropoxyethoxymethyl)phenol
-
Cesium fluoride (CsF)
-
Acetonitrile (anhydrous)
Procedure:
-
To a solution of 4-(2-isopropoxyethoxymethyl)phenol (1.0 eq) in anhydrous acetonitrile, add cesium fluoride (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the cesium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired (S)-epoxide intermediate.
Visualizing Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic applications of (R)- and this compound.
Caption: Stereospecific reactions of (R)- and this compound.
Caption: Workflow for the synthesis of a key intermediate for (S)-bisoprolol.
References
Safety Operating Guide
Proper Disposal Procedures for (S)-Glycidyl 3-nitrobenzenesulfonate
For Immediate Reference: Do not dispose of (S)-Glycidyl 3-nitrobenzenesulfonate down the drain or in regular solid waste streams. This compound must be treated as hazardous chemical waste and disposed of through an approved waste disposal service.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Immediate Safety and Handling Precautions
This compound is a hazardous chemical with multiple risk factors.[1][2][3] Before handling, ensure you are in a well-ventilated area, preferably a chemical fume hood, and are wearing appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat is required.
-
Respiratory Protection: May be necessary if handling large quantities or if dust is generated.
Key Hazards:
-
Flammable Solid: Keep away from heat, sparks, open flames, and hot surfaces.[1][2]
-
Skin and Eye Irritant: Causes skin irritation and serious eye irritation.[1][2]
-
Suspected Mutagen: Suspected of causing genetic defects.[1][2][3]
Primary Disposal Protocol: Hazardous Waste Collection
The universally recommended disposal method for this compound is to collect it as hazardous chemical waste for pickup by a licensed environmental waste management company.[1][3][4][5]
Step-by-Step Procedure for Waste Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled, and sealable container for solid chemical waste. The container must be compatible with the chemical and clearly marked as "Hazardous Waste."
-
Transfer Waste: Carefully transfer the solid this compound waste into the designated container using a spatula or other appropriate tool. Avoid generating dust. For residual amounts in reaction vessels, proceed to the decontamination section.
-
Label the Container: The hazardous waste label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazards (e.g., "Flammable Solid," "Irritant," "Mutagen")
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Store Safely: Seal the container tightly and store it in a designated, secondary containment area away from incompatible materials until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[6]
Decontamination and Disposal of Contaminated Materials
Spill Cleanup:
-
Small Spills: For small spills of the solid, carefully sweep the material up, avoiding dust generation.[6] Place the collected material into the designated hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol).
-
Dispose of Cleaning Materials: All materials used for cleanup (gloves, paper towels, etc.) must be placed in the solid hazardous waste container.
Contaminated Labware and Empty Containers:
-
Rinsing: Glassware that has contained this compound should be triple-rinsed with a suitable laboratory solvent (e.g., acetone).
-
Collect Rinse Solvent: The first rinse (and subsequent rinses if dealing with highly toxic material) must be collected as hazardous liquid waste.[7] Do not pour the rinseate down the drain. This liquid waste should be stored in a separate, clearly labeled "Halogen-free Organic Solvent Waste" container.
-
Washed Glassware: After thorough rinsing, the glassware can be washed normally.
Data Presentation: Hazard and Disposal Summary
| Parameter | Value/Instruction | Source(s) |
| Physical Form | Solid (Cream powder) | [6] |
| Primary Hazards | Flammable Solid, Skin Irritant, Eye Irritant, Suspected Mutagen | [1][2] |
| Incompatible Materials | Strong oxidizing agents, strong bases, moisture | [6] |
| Recommended Disposal | Collection in a labeled container for an approved waste disposal plant | [1] |
| Sink Disposal | Forbidden | [8] |
| Waste Category | Solid Hazardous Chemical Waste | General laboratory practice |
| Spill Cleanup | Sweep solid, collect for hazardous waste disposal. Decontaminate area. | [4] |
Considerations for Chemical Deactivation
While the primary disposal route is collection by a licensed contractor, understanding the chemical vulnerabilities of this compound can be useful for informational purposes or in developing a validated deactivation protocol in consultation with safety professionals.
DO NOT ATTEMPT CHEMICAL DEACTIVATION WITHOUT A THOROUGH HAZARD ANALYSIS AND A VALIDATED PROTOCOL APPROVED BY YOUR INSTITUTION'S SAFETY OFFICIALS.
-
Nitro Group Reduction: The nitroaromatic group is a known toxicophore. It can be chemically reduced to the corresponding aniline derivative, which may be less toxic. Common laboratory reagents for this transformation include metals like iron or zinc in an acidic medium.[1][6] This process, however, creates a new set of waste products that must also be properly managed.
Given the multiple reactive groups and the lack of a specific, validated deactivation protocol, on-site chemical treatment is not recommended as a standard disposal procedure.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Disposal workflow for this compound.
References
- 1. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]
- 2. Enantioselective detoxication of optical isomers of glycidyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US5162547A - Process for the preparation of glycidyl ethers - Google Patents [patents.google.com]
- 4. catalysis-conferences.magnusgroup.org [catalysis-conferences.magnusgroup.org]
- 5. benchchem.com [benchchem.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. websites.nku.edu [websites.nku.edu]
- 8. stacks.cdc.gov [stacks.cdc.gov]
Personal protective equipment for handling (S)-Glycidyl 3-nitrobenzenesulfonate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling (S)-Glycidyl 3-nitrobenzenesulfonate. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this chemical.
This compound is a flammable solid that can cause skin and serious eye irritation, and it is suspected of causing genetic defects[1][2]. Therefore, stringent safety measures are required during its handling and disposal.
Hazard Summary and Safety Recommendations
For quick reference, the following table summarizes the key hazards and recommended safety precautions when working with this compound.
| Hazard Classification | GHS Pictograms | Signal Word | Hazard Statements | Recommended Personal Protective Equipment |
| Flammable Solid, Category 1 | GHS02 | Danger | H228: Flammable solid[1][2] | Use in a well-ventilated area, away from heat, sparks, and open flames. Ground/bond container and receiving equipment[2]. |
| Skin Corrosion/Irritation, Category 2 | GHS07 | Danger | H315: Causes skin irritation[1][2] | Impervious gloves (e.g., nitrile rubber), protective clothing[1][3]. |
| Serious Eye Damage/Eye Irritation, Category 2A | GHS07 | Danger | H319: Causes serious eye irritation[1][2] | Safety goggles or a face shield[1][3]. |
| Germ Cell Mutagenicity, Category 2 | GHS08 | Danger | H341: Suspected of causing genetic defects[1][2] | Wear appropriate protective clothing, gloves, and eye/face protection. Avoid all contact[4]. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling this compound:
-
Hand Protection: Wear impervious gloves, such as nitrile rubber. Ensure gloves are regularly inspected for tears or holes before use.[1]
-
Eye and Face Protection: Chemical safety goggles are required. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[1][3]
-
Skin and Body Protection: An impervious protective clothing, such as a lab coat, is necessary. For tasks with a higher potential for exposure, consider additional protective garments. Protective boots may be required depending on the situation.[1]
-
Respiratory Protection: If dust or aerosols are generated and local exhaust ventilation is not sufficient, a NIOSH-approved respirator appropriate for the exposure level must be used[3].
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial. The following step-by-step operational plan should be followed:
-
Preparation and Engineering Controls:
-
Work in a well-ventilated area. A certified chemical fume hood is highly recommended.
-
Install and maintain a safety shower and eye bath in the immediate work area.[1]
-
Ensure all equipment is explosion-proof and properly grounded to prevent the buildup of electrostatic charge.[2][4]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking is permitted in the handling area.[1][2]
-
-
Handling and Use:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[2][5]
-
Avoid all contact with the substance.[4]
-
Wash hands and face thoroughly after handling and before breaks.[1][4]
-
Use a closed system whenever possible to minimize the release of dust or vapors.[1][4]
-
-
Emergency Procedures:
-
In case of skin contact: Immediately wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Contaminated clothing should be removed and washed before reuse.[1][2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2]
-
If exposed or concerned: Get medical advice or attention.[1][2][5]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.
-
Waste Treatment: Whenever possible, the material should be recycled. Otherwise, consult with local and regional authorities, as well as disposal experts.[1]
-
Incineration: The substance may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber. To avoid the risk of explosion, large quantities should not be incinerated at once.[1][4]
-
Regulations: All federal, state, and local regulations regarding waste disposal must be strictly followed.[1]
-
Container Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[2][4][5]
Visual Safety Workflows
To further clarify the safety procedures, the following diagrams illustrate the handling workflow and the logic for selecting appropriate personal protective equipment.
Caption: Workflow for the safe handling of this compound.
Caption: Logic for selecting PPE based on the hazards of this compound.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound, 5G | Labscoop [labscoop.com]
- 3. (2R)-(-)-Glycidyl 3-nitrobenzenesulfonate(115314-17-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. This compound | 115314-14-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
